1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. |
|---|---|
CAS No. |
64544-07-6 |
Molecular Formula |
C20H22N4O10S |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/t10?,14-,18-/m1/s1 |
InChI Key |
KEJCWVGMRLCZQQ-OBEQYXGQSA-N |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1=C(CS[C@@H]2N1C(=O)[C@@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Appearance |
Solid powder |
Color/Form |
White to almost white crystalline powder White powde |
Other CAS No. |
64544-07-6 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Insoluble in water Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, wate |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetoxyethylcefuroxime CCI 15641 CCI-15641 Ceftin cefuroxime 1-acetoxyethyl ester cefuroxime axetil Zinnat |
vapor_pressure |
9.95X10-16 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Cefuroxime Axetil
Established Synthetic Pathways for Cefuroxime (B34974) Axetil
The primary synthetic route for cefuroxime axetil involves the esterification of cefuroxime acid. Variations in reaction conditions and the form of cefuroxime used contribute to different established pathways.
A common method for synthesizing cefuroxime axetil involves the reaction of cefuroxime acid or its alkali metal salts with (R,S)-1-acetoxyethyl bromide. This reaction is typically conducted in an inert organic solvent. Solvents reported for this esterification include N,N-dimethylacetamide, N,N-dimethylformamide, dimethyl sulfoxide (B87167), acetone, acetonitrile (B52724), and hexamethylphosphoric triamide. wikipedia.orgguidetopharmacology.orgnih.gov The reaction temperature can vary over a broad range, from -50°C to +150°C. wikipedia.orgguidetopharmacology.orgnih.gov The use of alkali metal salts of cefuroxime acid, particularly the potassium salt, is often preferred. wikipedia.orgguidetopharmacology.orgnih.gov When alkali metal salts are employed, the reaction can be carried out in a nitrile solvent in the presence of a crown ether. wikipedia.orgguidetopharmacology.orgnih.gov
Another approach to obtaining cefuroxime axetil involves the synthesis of cefuroxime acid from precursors such as 7-amino cephalosporanic acid (7-ACA), followed by esterification of the resulting cefuroxime acid with 1-acetoxyethyl bromide. nih.govnih.gov One described method for preparing cefuroxime acid from 7-ACA involves reaction with (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA) using activating reagents like oxalyl chloride. nih.gov Subsequent carbamoylation can yield cefuroxime acid. nih.gov
A patent describes a synthetic method where the carboxyl group of a cefuroxime precursor is protected using diphenyl diazomethane (B1218177) before the esterification step with 1-acetoxyethyl bromoethane. nih.gov This protection strategy is reported to reduce impurity formation and improve product quality. nih.gov
A significant challenge in the synthesis of cefuroxime axetil is the potential formation of the Δ²-isomer, an undesirable impurity. wikipedia.orgnih.gov Optimization efforts focus on minimizing the formation of this isomer and achieving high purity of the desired Δ³-isomer.
The use of acid-binding agents, such as potassium carbonate, during the esterification reaction is reported to help minimize the formation of the Δ²-isomer by scavenging the hydrogen halide liberated. wikipedia.org Controlling the composition of the solvent mixture, for instance, the proportion of dioxane, has also been found to influence the degree of isomerization. wikipedia.org
Methods have been developed to address the Δ²-isomers if they are formed. One technique involves the oxidation of the dihydrothiazine ring in a mixture of Δ²- and Δ³-cephalosporin acid esters to the corresponding sulfoxide derivatives. This oxidation step can isomerize the Δ²-isomer to the Δ³-isomer. The sulfide (B99878) group is then regenerated by reduction of the sulfoxide function. wikipedia.org
Improved synthetic processes aim to produce cefuroxime axetil in high purity, substantially free of the Δ²-ester and other impurities. wikipedia.orgnih.gov For example, a process for preparing highly pure cefuroxime axetil involves treating the 1-acetoxyethyl bromide reagent with a carboxylate compound, such as sodium 2-ethylhexanoate, prior to the esterification. This treatment helps to remove an impurity in the bromide reagent that is responsible for the formation of cefuroxime dimeric derivatives, leading to a higher quality product. wikipedia.orgereztech.com
Reaction Routes and Precursor Chemistry
Design and Synthesis of Cefuroxime Axetil Derivatives
Chemical modifications of cefuroxime axetil have been explored to synthesize derivatives with potentially altered biological or physicochemical properties.
Aminomethylation reactions, specifically the Mannich reaction, have been applied to cefuroxime axetil to synthesize novel derivatives. fishersci.cawikipedia.orgwikipedia.org This involves introducing an aminoalkyl chain into the molecule. The aminomethylation of cefuroxime axetil has been carried out by reacting it with various biologically potent sulphonamides or secondary amines in the presence of formaldehyde. fishersci.cawikipedia.org
Another derivatization strategy involves the formation of metal complexes with cefuroxime axetil. Complexes with various metal ions, including chromium(III), cobalt(II), copper(II), manganese(II), and nickel(II), have been synthesized. americanelements.com This complexation can potentially influence properties such as solubility and biological activity. americanelements.com
Synthesized cefuroxime axetil derivatives and related compounds are characterized using a range of analytical techniques to confirm their structure, purity, and composition.
Spectroscopic methods are crucial for structural elucidation. Infrared (IR) spectroscopy is used to identify key functional groups. fishersci.cawikipedia.orgwikipedia.orgamericanelements.comereztech.comsscmaterials.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure and proton/carbon environments. fishersci.cawikipedia.orgwikipedia.orgamericanelements.comereztech.comsscmaterials.com Mass spectrometry, such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS), is employed to determine the molecular weight and fragmentation pattern, aiding in structural confirmation and stoichiometry. americanelements.comereztech.comsscmaterials.com
Elemental analysis is routinely performed to determine the percentage composition of elements (e.g., carbon, hydrogen, nitrogen, sulfur) in the synthesized compounds, which helps to confirm the molecular formula and purity. fishersci.cawikipedia.orgwikipedia.orgamericanelements.comereztech.comsscmaterials.com
Polymorphism and Solid State Characteristics of Cefuroxime Axetil
Identification and Characterization of Crystalline and Amorphous Forms
Various analytical techniques are utilized to distinguish between the crystalline and amorphous forms of cefuroxime (B34974) axetil and to characterize their solid-state properties.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations within the cefuroxime axetil structure cpu.edu.cnnih.govnih.gov. These techniques can be used to identify different solid forms based on shifts or changes in the characteristic absorption or scattering bands corresponding to specific functional groups researchgate.netnih.gov. While FTIR and Raman spectroscopy are useful for identifying the presence of functional groups and potential interactions, they may be less sensitive than DSC or PXRD for distinguishing between subtle polymorphic differences or quantifying amorphous content unless significant changes in the vibrational modes occur due to the change in solid form researchgate.netnih.gov. However, changes in peak positions or intensities in FTIR spectra have been observed between crystalline and amorphous forms or due to interactions with excipients bioline.org.brnih.govnih.gov.
Illustrative Data Table: Vibrational Spectroscopy Data (FTIR)
| Sample Type | Characteristic IR Absorption Bands (cm⁻¹) | Notes |
| Cefuroxime Axetil | Specific bands corresponding to functional groups (e.g., carbonyl, amide) bioline.org.bromicsonline.org | Used for identification and detecting interactions. bioline.org.bromicsonline.org |
| Solid Dispersion | Shifts or changes in band positions/intensities bioline.org.brnih.gov | May indicate changes in solid form or interactions. bioline.org.brnih.gov |
Microscopic Imaging Techniques (Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and particle shape of cefuroxime axetil particles in different solid forms researchgate.netnih.gov. SEM images can reveal differences in crystal habit between polymorphs or the characteristic appearance of amorphous particles acs.orggoogle.comresearchgate.net. For example, amorphous cefuroxime axetil nanoparticles prepared by certain methods have been shown to be spherical with a narrow size distribution, while spray-dried particles might appear as hollow spheres acs.org. SEM provides qualitative information about the physical form and can complement data obtained from other techniques by offering visual evidence of particle characteristics scirp.orgacs.orggoogle.comresearchgate.netglobalresearchonline.net.
Illustrative Data Table: Scanning Electron Microscopy Observations
| Sample Type | Observed Morphology in SEM Images | Notes |
| Crystalline Form | Distinct crystal shapes, varying by polymorph. | Provides visual evidence of crystal habit. |
| Amorphous Form | Often irregular or spherical particles. acs.orgresearchgate.net | May show differences based on preparation method. acs.orgresearchgate.net |
| Solid Dispersion | Particles with altered surface morphology. bioline.org.br | Can indicate drug dispersion in a carrier. bioline.org.br |
Impact of Polymorphism on Pharmaceutical Performance
The polymorphic form of cefuroxime axetil significantly influences its pharmaceutical performance, particularly its dissolution rate and solubility.
Influence on Dissolution Kinetics and Solubility Profile
Polymorphism directly impacts the dissolution kinetics and solubility profile of cefuroxime axetil scirp.orggoogle.comjocpr.com. Generally, amorphous forms are less thermodynamically stable than crystalline forms but exhibit higher solubility and faster dissolution rates due to their disordered structure and higher internal energy jocpr.comgoogle.comsci-hub.st. The crystalline form of cefuroxime axetil is known to have low aqueous solubility scirp.orgbioline.org.brscirp.orgnih.gov. It can also form a gel upon contact with aqueous media, which further hinders its dissolution and absorption in the gastrointestinal tract, leading to low oral bioavailability bioline.org.brgoogle.comgoogle.com.
Studies have demonstrated that converting crystalline cefuroxime axetil to an amorphous form or preparing solid dispersions with hydrophilic carriers can significantly enhance its dissolution rate and solubility scirp.orgbioline.org.brscirp.orgnih.govnih.govnih.gov. For instance, solid dispersion formulations have shown markedly increased dissolution rates compared to the pure crystalline drug bioline.org.brscirp.orgnih.govnih.gov. This enhancement is attributed to factors such as improved wettability, reduced particle size, and the conversion of the drug to a more soluble amorphous state bioline.org.brnih.govnih.gov. The increased dissolution rate of amorphous or less crystalline forms can lead to improved absorption and potentially higher bioavailability acs.orgsci-hub.st.
Illustrative Data Table: Dissolution Rate Comparison
| Sample Type | Cumulative % Dissolved at Time Point | Notes |
| Crystalline Form | Lower percentage dissolved | Slower dissolution rate. bioline.org.brscirp.orgnih.govnih.gov |
| Amorphous Form/Solid Dispersion | Higher percentage dissolved | Faster dissolution rate and improved solubility. scirp.orgbioline.org.brscirp.orgnih.govnih.gov |
The solubility of cefuroxime axetil can also be influenced by the pH of the dissolution medium, with higher solubility observed in acidic conditions (e.g., pH 1.2) compared to water, and further increased solubility in buffered solutions (e.g., pH 6.8) nih.gov. The improved solubility and dissolution of amorphous or modified forms of cefuroxime axetil are crucial for overcoming the limitations associated with its poor aqueous solubility and enhancing its therapeutic efficacy scirp.orgscirp.org.
Solid-State Stability Differences Among Polymorphs
The stability of pharmaceutical solids is significantly influenced by their polymorphic form jocpr.com. The amorphous state, while often exhibiting higher solubility and dissolution rates compared to crystalline forms, is generally less thermodynamically stable semanticscholar.orgjocpr.commdpi.com. This lower stability can lead to a tendency for the amorphous form to crystallize over time mdpi.com.
Research has investigated the degradation rates of crystalline and amorphous forms of cefuroxime axetil. Studies exposing crystalline cefuroxime axetil and its binary systems with excipients to increased temperature and humidity have shown conversion towards the amorphous form or the coexistence of both forms researchgate.netnih.gov. The degradation mechanism of cefuroxime axetil in combination with various excipients (such as magnesium stearate, croscarmellose sodium, crospovidone, microcrystalline cellulose (B213188), and aerosil) has been observed to follow a first-order reaction model under both dry air and increased relative air humidity conditions researchgate.netnih.gov. This suggests non-catalytic interactions between the active pharmaceutical ingredient and the excipients researchgate.netnih.gov. However, in the presence of mannitol (B672) under elevated humidity (around 76% RH), the degradation of cefuroxime axetil has been shown to follow an autocatalytic model researchgate.netnih.gov.
While specific detailed data tables directly comparing the degradation rates of isolated pure crystalline and amorphous forms across various conditions were not extensively detailed in the search results, the findings generally align with the principle that the amorphous form is less thermodynamically stable and more prone to conversion under certain environmental stresses jocpr.commdpi.com. The stability of cefuroxime axetil in oral suspension has also been studied at different temperatures, indicating that higher temperatures over a longer storage period can lead to concentration changes potentially due to hydrolysis and drug release mechanisms nih.gov.
To illustrate potential differences in stability, a conceptual table based on the search findings could represent observed degradation behaviors under specific conditions:
| Form | Excipient Combination | Storage Condition (Example) | Observed Degradation Model |
| Crystalline | Magnesium stearate, Croscarmellose sodium, etc. | Increased RH | First-order |
| Crystalline | Mannitol | Elevated Humidity (~76% RH) | Autocatalytic |
| Crystalline/Amorphous | (Binary systems with excipients) | Increased Temp and Humidity | Conversion towards amorphous or coexistence researchgate.netnih.gov |
| Amorphous | (Generally, compared to crystalline) | Various | Less thermodynamically stable, tendency to crystallize jocpr.commdpi.com |
Phase Transformation Studies
Studies on cefuroxime axetil have investigated the transitions between its amorphous and crystalline states. These phase transformations are critical as they can impact the drug's properties, including solubility, dissolution rate, and stability semanticscholar.orgmdpi.com.
The conversion between amorphous and crystalline forms of cefuroxime axetil has been a subject of research. The amorphous form is known to have a higher solubility and dissolution rate compared to the crystalline form researchgate.netmdpi.com. However, the amorphous state is metastable and has a tendency to convert to the more thermodynamically stable crystalline form over time mdpi.com.
Methods for preparing amorphous cefuroxime axetil from the crystalline form have been developed, often involving dissolving the crystalline material in a solvent and then employing techniques like precipitation or spray drying google.comgoogle.com. For instance, dissolving crystalline cefuroxime axetil in a highly polar organic solvent (such as DMSO, DMF, or formic acid) and adding the resulting solution to water can yield amorphous cefuroxime axetil google.com. The transition temperature for the conversion of amorphous cefuroxime axetil to its crystalline form appears to be low, necessitating careful control of drying temperatures (e.g., below 45°C) during manufacturing processes to maintain the amorphous state google.com.
Conversely, studies have also observed the conversion of the crystalline form towards the amorphous state or the coexistence of both forms when exposed to stress conditions researchgate.netnih.gov. The energy and structure of the amorphous state can depend on the sample's history researchgate.net.
Techniques like PXRD and MDSC are used to characterize and quantify the amorphous content in crystalline samples researchgate.netjocpr.com. PXRD can quantify amorphous phases at higher concentrations (around 10-20%), but detecting lower levels can be challenging due to interference from crystalline peaks jocpr.com. MDSC offers advantages in detecting low levels of amorphous content by separating the heat flow signal into thermodynamic and kinetic components, allowing for the measurement of the glass transition which is linearly proportional to the amorphous content jocpr.com.
Environmental factors, particularly temperature and humidity, play a significant role in inducing polymorphic transitions in cefuroxime axetil. Exposure of crystalline cefuroxime axetil and its mixtures with excipients to increased temperature and humidity has been shown to cause conversion towards the amorphous form or result in the presence of both forms researchgate.netnih.gov.
The presence of certain excipients can influence the degradation mechanism and potentially the polymorphic transformation under elevated humidity conditions researchgate.netnih.gov. For example, while degradation often follows a first-order model with many excipients, the presence of mannitol under high humidity (around 76% RH) leads to an autocatalytic degradation model researchgate.netnih.gov. This suggests that interactions with excipients can impact the solid-state behavior and stability of cefuroxime axetil under different environmental stresses researchgate.netnih.gov.
Maintaining low temperatures (e.g., below 45°C during drying) is important to prevent the conversion of the amorphous form to the crystalline form google.com. The stability of cefuroxime axetil formulations, such as oral suspensions, is affected by storage temperature, with higher temperatures potentially increasing degradation rates nih.gov.
Analytical Chemistry and Method Development for Cefuroxime Axetil
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the analysis of cefuroxime (B34974) axetil due to their sensitivity, specificity, and ability to separate closely related compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Numerous RP-HPLC methods have been developed and validated for the determination of cefuroxime axetil in various pharmaceutical formulations. These methods often involve reversed-phase columns, such as C18 or C8, and mobile phases consisting of mixtures of buffer solutions and organic solvents like methanol (B129727) and acetonitrile (B52724) neliti.combiomedgrid.comdergipark.org.trmedcraveonline.commedcraveonline.comresearchgate.netsphinxsai.com. Detection is typically carried out using UV detectors at wavelengths ranging from 262 nm to 280 nm, where cefuroxime axetil exhibits significant absorbance biomedgrid.comdergipark.org.trmedcraveonline.commedcraveonline.comresearchgate.netjuniperpublishers.com.
Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) neliti.combiomedgrid.comjuniperpublishers.com. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govbiomedgrid.commedcraveonline.comresearchgate.netjuniperpublishers.combanglajol.info.
Several studies report successful validation of RP-HPLC methods for cefuroxime axetil. For instance, a method using an Enable C18 column and a mobile phase of triethylamine, methanol, acetonitrile, and ultra-pure water (0.1: 5: 25: 69.9 v/v/v/v %) with detection at 262 nm showed linearity in the range of 0.01–50 μg/mL with a correlation coefficient of 0.999 biomedgrid.comjuniperpublishers.com. The relative standard deviation (RSD) for method precision was less than 1%, and accuracy was greater than 98% biomedgrid.comjuniperpublishers.com. Another RP-HPLC method for simultaneous estimation of cefuroxime axetil and linezolid (B1675486) used a C18 column and a mobile phase of potassium phosphate (B84403) (pH 5.0) and acetonitrile (60:40 v/v) with UV detection at 240 nm neliti.com. This method was also validated according to ICH guidelines neliti.com.
Stability-indicating RP-HPLC methods have been developed to quantify cefuroxime axetil in the presence of its degradation products nih.govmedcraveonline.commedcraveonline.comresearchgate.net. These methods are crucial for quality control and stability testing of pharmaceutical formulations. A stability-indicating method using a Teknokroma, tracer excel C8 column and a mobile phase of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v) with detection at 278 nm successfully separated cefuroxime axetil from its degradation products medcraveonline.commedcraveonline.comresearchgate.net. The retention times for cefuroxime axetil isomers and degradation products were reported medcraveonline.comresearchgate.net.
Here is a summary of some reported HPLC parameters:
| Parameter | Reported Values | Source(s) |
| Column | C18, C8, Enable C18 (125mm × 4.6mm i.d, 5.0μm, 10A˚), C18 (250mm x 4.6 mm), Teknokroma C8 (15cm x 0.46cm, 5μm) | neliti.combiomedgrid.comdergipark.org.trmedcraveonline.commedcraveonline.comresearchgate.netsphinxsai.comjuniperpublishers.com |
| Mobile Phase | Triethylamine: Methanol: Acetonitrile: Water (0.1: 5: 25: 69.9 v/v/v/v %), Potassium phosphate (pH 5.0): Acetonitrile (60:40 v/v), 0.02M KH2PO4: Methanol: Acetonitrile (60:35:5 v/v), 0.1% acetic acid-acetonitrile (30:70 v/v), 0.01M Potassium dihydrogen phosphate: methanol (60:40 v/v) | neliti.combiomedgrid.comdergipark.org.trmedcraveonline.commedcraveonline.comresearchgate.netsphinxsai.comjuniperpublishers.com |
| Flow Rate | 1.5 mL/min, 1 mL/min, 0.7 mL/min, 1.0 mL/min | neliti.combiomedgrid.comdergipark.org.trsphinxsai.comjuniperpublishers.comresearchgate.netnih.gov |
| Detection Wavelength | 262 nm, 240 nm, 278 nm, 280 nm, 225 nm | neliti.combiomedgrid.comdergipark.org.trmedcraveonline.commedcraveonline.comresearchgate.netsphinxsai.comjuniperpublishers.comresearchgate.netnih.gov |
| Linearity Range | 0.01–50 μg/mL, 1000-32000 ng/mL, 120-312 μg/mL, 0.24-7.2 μg/mL, 5-50 µg/ml | neliti.combiomedgrid.commedcraveonline.comresearchgate.netsphinxsai.comjuniperpublishers.comajpsonline.com |
Resolution and Quantification of Diastereoisomers
Cefuroxime axetil exists as diastereoisomers due to the presence of a chiral center in the acetoxyethyl ester group nih.gov. The separation and quantification of these diastereoisomers are important for quality control. Chromatographic techniques, including HPLC and High-Performance Thin-Layer Chromatography (HPTLC), have been developed for this purpose researchgate.netnih.govnih.govresearchgate.netnih.gov.
HPTLC methods have been developed for the chiral separation of cefuroxime axetil diastereoisomers. One method used cellulose (B213188) layers with densitometric detection at 285 nm and a mobile phase of 1% aqueous beta-cyclodextrin-methanol (15 + 1, v/v), achieving good separation nih.govresearchgate.net. The method showed high sensitivity with LOD values of 0.04 μ g/spot and LOQ values of 0.11 μ g/spot for both diastereoisomers nih.govresearchgate.net. Recovery values ranged from 96.63 to 104.16% nih.govresearchgate.net.
UHPLC-DAD methods offer faster analysis times and improved separation efficiency for diastereoisomer determination. A sensitive UHPLC-DAD method for determining cefuroxime axetil diastereoisomers in bulk substance (amorphous and crystalline forms) and pharmaceutical preparations used a Kinetex C-18 column (100 mm × 2.1 mm, 1.7 µm) and a mobile phase of 0.1% formic acid:methanol (88:12, v/v) with detection at 278 nm researchgate.netnih.gov. This method achieved a total run time of 3 minutes, significantly shorter than some pharmacopoeial methods researchgate.netnih.gov. Inter-day precision (RSD) was less than 3%, and accuracy ranged between 98.31% and 104.99% researchgate.netnih.gov.
Determination of Related Substances and Degradation Products
The determination of related substances and degradation products is a critical aspect of cefuroxime axetil analysis to ensure purity and stability. HPLC methods, particularly stability-indicating ones, are commonly used for this purpose nih.govmedcraveonline.commedcraveonline.comresearchgate.net.
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method medcraveonline.commedcraveonline.com. Common degradation products include the free acid of cefuroxime and Δ3-cefuroxime, as well as E-isomers of cefuroxime axetil nih.govmedcraveonline.commedcraveonline.comresearchgate.net.
RP-HPLC methods have been developed to separate and quantify these impurities. The method using a C8 column and a mobile phase of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v) at 35°C and detected at 278 nm was able to separate cefuroxime axetil from its degradation products medcraveonline.commedcraveonline.comresearchgate.net. The percentage area content of related substances is typically calculated using normalization procedures medcraveonline.commedcraveonline.com. Limits for specific impurities, such as E-isomers and Δ3-isomers, are often defined based on regulatory requirements medcraveonline.commedcraveonline.com.
Spectrophotometric Methods for Assay
Spectrophotometric methods, especially UV-Visible spectrophotometry, provide simpler and more cost-effective alternatives for the routine assay of cefuroxime axetil in bulk and pharmaceutical formulations.
UV-Visible Spectrophotometry Development and Application
UV-Visible spectrophotometric methods for cefuroxime axetil rely on measuring the absorbance of the drug at its maximum wavelength (λmax). The λmax of cefuroxime axetil is typically around 277-281 nm, depending on the solvent used banglajol.infodergipark.org.trbanglajol.infoajrconline.orgscispace.comresearchgate.net. Methanol is a commonly used solvent for UV spectrophotometric analysis of cefuroxime axetil banglajol.infobanglajol.infoajrconline.orgresearchgate.net.
Validated UV spectrophotometric methods have been developed and applied for the determination of cefuroxime axetil. A method using methanol as a solvent showed a λmax at 278 nm and obeyed Beer's law in the concentration range of 0.80-3.60 μg/mL banglajol.infobanglajol.inforesearchgate.net. This method was validated for linearity, specificity, accuracy, and precision, with recovery values ranging from 99.85% to 100.05% banglajol.infobanglajol.info.
Other UV spectrophotometric methods include first-order derivative spectroscopy, which can help to eliminate interference from excipients or degradation products dergipark.org.tr. In one study, the first-order derivative spectrum of cefuroxime axetil showed a maximum at 258 nm and a minimum at 298 nm, with measurements taken at 298 nm dergipark.org.tr.
Different spectrophotometric approaches have also been explored, such as methods based on ion-pair complex formation or oxidative coupling reactions, to enhance sensitivity or selectivity scispace.com.
Here is a summary of some reported UV-Vis Spectrophotometry parameters:
| Parameter | Reported Values | Source(s) |
| Solvent | Methanol, Acetonitrile, Phosphate buffer pH 7.0 | banglajol.infodergipark.org.trbanglajol.infoajrconline.orgresearchgate.net |
| λmax | 277 nm, 278 nm, 281 nm | banglajol.infodergipark.org.trbanglajol.infoajrconline.orgscispace.comresearchgate.net |
| Linearity Range | 0.80-3.60 µg/mL, 4-28 µg/ml, 5-25 µg/mL, 1-5 µg/mL, 2-10 µg/mL | banglajol.infobanglajol.infoajrconline.orgscispace.com |
Advanced Techniques for Amorphous Content Quantification
The presence of amorphous content in crystalline drug substances like cefuroxime axetil is a critical quality attribute because amorphous forms are generally less thermodynamically stable than crystalline forms and can affect solubility and bioavailability jocpr.comresearchgate.netresearchgate.netjocpr.com. Advanced techniques are necessary to quantify low levels of amorphous content.
Modulated Differential Scanning Calorimetry (MDSC) and Powder X-Ray Diffraction (PXRD) are commonly used techniques for this purpose jocpr.comresearchgate.netresearchgate.netjocpr.com. MDSC can quantify amorphous content based on the change in specific heat at the glass transition temperature (Tg) jocpr.comresearchgate.net. The characteristic glass transition of amorphous cefuroxime axetil is reported to be around 74.8°C jocpr.comresearchgate.net. MDSC has shown superiority over PXRD in detecting low levels of amorphous content jocpr.comresearchgate.net.
PXRD can also be used to quantify crystalline content in amorphous samples by analyzing the intensity of characteristic crystalline peaks researchgate.netjocpr.com. However, quantifying low levels of amorphous content (e.g., below 10-20%) using PXRD can be challenging due to the interference of crystalline peaks jocpr.com.
Quantification methods using MDSC have been developed for cefuroxime axetil, demonstrating linearity of amorphous content determination jocpr.comresearchgate.net. The limit of detection (LOD) for amorphous cefuroxime axetil in crystalline drug substance was determined to be 1% during method development using MDSC jocpr.com. PXRD methods have also been developed and validated for the determination of crystalline phase in amorphous cefuroxime axetil, with validation parameters including specificity, precision, linearity, robustness, LOD, and LOQ jocpr.com.
Quantitative Application of Modulated Differential Scanning Calorimetry
Modulated Differential Scanning Calorimetry (MDSC) is a thermal analysis technique widely used in pharmaceutical development for characterizing the physical properties of drug substances, including the quantification of amorphous content in crystalline materials. MDSC offers advantages over conventional DSC by separating the total heat flow signal into reversible and non-reversible components, which aids in the accurate determination of thermal events like glass transitions, especially in complex systems or those with overlapping transitions. mdpi.comresearchgate.net
For Cefuroxime axetil, MDSC has been successfully applied to quantify the amorphous content in crystalline drug substance. jocpr.comresearchgate.netresearchgate.net The method relies on the principle that the change in specific heat capacity at the glass transition temperature (Tg) is directly proportional to the amount of amorphous material present. jocpr.comresearchgate.netresearchgate.net The characteristic glass transition of amorphous Cefuroxime axetil has been observed at approximately 74.8°C. jocpr.comresearchgate.netresearchgate.net
A quantitative MDSC method involves preparing physical mixtures of known amorphous and crystalline Cefuroxime axetil at different concentrations. jocpr.comresearchgate.net By analyzing these mixtures using MDSC and measuring the change in heat capacity at the Tg, a calibration curve can be constructed relating the change in heat capacity to the amorphous content. jocpr.comresearchgate.netresearchgate.net This calibration curve is then used to determine the amorphous content in unknown samples of crystalline Cefuroxime axetil. jocpr.comresearchgate.net
Research findings indicate that MDSC is superior to Powder X-Ray Diffraction (PXRD) for detecting low levels of amorphous content in crystalline Cefuroxime axetil. jocpr.comresearchgate.netresearchgate.net Studies have shown that MDSC can achieve a Limit of Detection (LOD) of 1% for amorphous Cefuroxime axetil in crystalline drug substance. jocpr.com The precision at this LOD level (1%) has also been established by spiking amorphous form into crystalline form and calculating precision from the heat capacity data. jocpr.com
Method Validation Parameters and Compliance with Guidelines (e.g., ICH)
The development and validation of analytical methods for Cefuroxime axetil are performed in accordance with established regulatory guidelines, such as those provided by the International Conference on Harmonisation (ICH). semanticscholar.orgbiomedgrid.comscispace.comrepec.orgakjournals.com Method validation is a critical process that ensures the analytical method is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters typically assessed include specificity, linearity, accuracy, precision, detection limit, quantitation limit, range, and robustness. researchgate.netjocpr.comsemanticscholar.orgbiomedgrid.comakjournals.com
Specificity: This parameter confirms that the method can accurately measure the analyte (Cefuroxime axetil) in the presence of other components that may be present in the sample, such as excipients, impurities, or degradation products. semanticscholar.orgbiomedgrid.comijmca.com
Linearity: Linearity establishes the proportional relationship between the analytical response (e.g., peak area in chromatography or absorbance in spectroscopy) and the concentration of Cefurofime axetil over a defined range. jocpr.comsemanticscholar.orgbiomedgrid.comrepec.orgresearchgate.netdergipark.org.tr Studies have shown good linearity for Cefuroxime axetil across various concentration ranges using techniques like HPLC and UV spectroscopy. semanticscholar.orgbiomedgrid.comrepec.orgresearchgate.netdergipark.org.tr For instance, linearity has been observed in the range of 0.1–80 µg/mL for HPLC methods with high correlation coefficients (typically > 0.999). semanticscholar.orgresearchgate.net
Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. semanticscholar.orgbiomedgrid.com It is often assessed by analyzing samples with known concentrations of Cefuroxime axetil or by performing recovery studies where known amounts of the analyte are added to placebo samples. semanticscholar.orgbiomedgrid.comakjournals.comresearchgate.net High recovery values (e.g., > 98% or > 99%) indicate good accuracy. semanticscholar.orgbiomedgrid.comresearchgate.net
Precision: Precision evaluates the agreement among individual test results when the method is applied repeatedly to a homogeneous sample. researchgate.netsemanticscholar.orgbiomedgrid.comakjournals.comresearchgate.net It is usually expressed as relative standard deviation (RSD). researchgate.netsemanticscholar.orgbiomedgrid.comakjournals.comresearchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) variation are typically assessed. akjournals.comresearchgate.netdergipark.org.tr Low RSD values (e.g., < 2%) demonstrate high precision. semanticscholar.orgbiomedgrid.comresearchgate.net
Detection Limit (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified. jocpr.comsemanticscholar.orgbiomedgrid.comakjournals.comdergipark.org.tr It is often determined based on the signal-to-noise ratio. semanticscholar.orgbiomedgrid.comakjournals.com
Quantitation Limit (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. jocpr.comsemanticscholar.orgbiomedgrid.comakjournals.comdergipark.org.tr Like LOD, it is often determined using the signal-to-noise ratio. semanticscholar.orgbiomedgrid.comakjournals.com
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision. researchgate.net
Robustness: Robustness assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.netsemanticscholar.orgbiomedgrid.com This could include changes in mobile phase composition, flow rate, or detection wavelength in chromatographic methods. semanticscholar.orgbiomedgrid.com
Validation results for analytical methods developed for Cefuroxime axetil, such as HPLC and UV spectrophotometry, have consistently shown compliance with ICH guidelines, demonstrating their suitability for routine analysis of the drug in various pharmaceutical formulations. semanticscholar.orgbiomedgrid.comscispace.comrepec.orgakjournals.comresearchgate.net
Table: Method Validation Parameters for Cefuroxime Axetil (Example Data from Literature)
| Parameter | Method Type (Example) | Range | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Linearity | HPLC | 0.1 – 80 µg/mL | 0.999 | > 99% | < 2% | N/A | N/A | semanticscholar.org |
| Linearity | RP-HPLC | 0.01 – 50 µg/mL | 0.999 | > 98% | < 1% | N/A | N/A | biomedgrid.comrepec.org |
| Accuracy | HPLC | N/A | N/A | 98.54% - 99.98% | < 2% | N/A | N/A | researchgate.net |
| Precision | HPLC | N/A | N/A | N/A | Intra-day: < 2% | N/A | N/A | semanticscholar.orgresearchgate.net |
| LOD/LOQ | HPLC | N/A | N/A | N/A | N/A | 0.4 µg/mL | 1.0 µg/mL | dergipark.org.tr |
| LOD/LOQ | UV Spectroscopy | N/A | N/A | N/A | N/A | 0.45 µg/mL | 1.0 µg/mL | dergipark.org.tr |
| Linearity | UV Spectroscopy | 5 – 50 µg/mL | 0.999 | N/A | N/A | N/A | N/A | |
| Linearity | HPTLC | 500 – 2500 ng/band | 0.9933 ± 0.3326 | 100.05 ± 0.98% | Intra-day: 0.498% | N/A | N/A | akjournals.com |
| LOD (Amorphous) | MDSC | N/A | Linear relationship observed | N/A | Precision established at LOD | 1% | 2% | jocpr.com |
| LOD (Crystalline) | PXRD | N/A | Linear relationship observed (higher %) | N/A | N/A | 0.1% | 0.25% | jocpr.com |
Note: N/A indicates that the specific data point was not explicitly mentioned in the cited snippet for that method type, though it is a standard validation parameter.
Pharmacokinetic Modeling and Mechanistic Absorption Studies of Cefuroxime Axetil in Pre Clinical Systems
Prodrug Hydrolysis and Cefuroxime (B34974) Release Kinetics in In Vitro and Animal Models
The conversion of cefuroxime axetil to cefuroxime is a crucial step for its therapeutic efficacy. This hydrolysis is primarily mediated by esterases. mdpi.comoup.com Studies in rats have investigated the degradation (hydrolysis) kinetics of cefuroxime axetil in different intestinal segments. oup.comcapes.gov.brnih.gov
Characterization of Esterase Activity
Esterase activity responsible for cefuroxime axetil hydrolysis has been characterized in various pre-clinical models, including rats and dogs. ualberta.cacabidigitallibrary.orgnih.gov An esterase capable of hydrolyzing cefuroxime axetil has been isolated and purified from rat intestinal washings. nih.govcapes.gov.br This enzyme was found to hydrolyze cefuroxime axetil, while closely related cefuroxime esters were poor substrates. nih.govcapes.gov.br The purified rat intestinal esterase showed activity towards model substrates like p-nitrophenyl acetate (B1210297) and α-naphthyl acetate, albeit slowly. nih.govcapes.gov.br
Analysis of the purified rat intestinal esterase by gel filtration indicated a molecular weight (Mr) of 51,000. nih.govcapes.gov.br SDS-polyacrylamide gel electrophoresis revealed two main bands with Mr values of 31,500 and 26,800. nih.govcapes.gov.br Analytical isoelectric focusing demonstrated multiple active forms of the esterase with isoelectric points ranging from pH 4.5 to 6.3. nih.govcapes.gov.br The enzyme's binding to Con A-Sepharose suggests it may be a glycoprotein. nih.govcapes.gov.br Inhibition studies using organophosphates and eserine salicylate (B1505791) have classified this enzyme as a carboxylesterase. nih.govcapes.gov.br Dihydroxy bile salts (1-8 mM) did not affect the esterase activity. nih.govcapes.gov.br
In rats, the degradation of cefuroxime axetil varies across different intestinal segments. Parameters characterizing the degradation of the prodrug were obtained in proximal, mean, and distal segments of the intestine. capes.gov.brnih.govresearchgate.net
Table 1: Cefuroxime Axetil Degradation Parameters in Rat Intestinal Segments
| Intestinal Segment | Degradation Rate Pseudoconstant (kdp, kdm, kdd) (min⁻¹) |
| Proximal | 0.0049 (±0.0003) |
| Mean | 0.0131 (±0.0007) |
| Distal | 0.019 (±0.0009) |
This data indicates that the rate of cefuroxime axetil degradation increases from the proximal to the distal segments of the rat small intestine. capes.gov.brnih.govresearchgate.net
Absorption Processes and Carrier-Mediated Transport in In Vitro and Animal Models
The absorption of cefuroxime axetil from the gastrointestinal tract involves specific transport mechanisms. capes.gov.brresearchgate.netnih.gov Studies in anesthetized rats using in situ perfusion of the small intestine have investigated the absorption kinetics of cefuroxime axetil at various concentrations. nih.govresearchgate.net
Analysis of Saturable Absorption Kinetics
Oral absorption of cefuroxime axetil in the proximal segment of the rat small intestine can be described as a carrier-mediated transport process that follows Michaelis-Menten and first-order kinetics. capes.gov.brnih.govresearchgate.net In the mean and distal segments, a passive diffusion mechanism appears to be involved. capes.gov.brnih.govresearchgate.net
Absorption kinetic parameters for cefuroxime axetil in the proximal segment of the rat small intestine have been determined. capes.gov.brnih.govresearchgate.net
Table 2: Cefuroxime Axetil Absorption Kinetic Parameters in Rat Proximal Small Intestine
| Parameter | Value (µM min⁻¹) |
| Maximum rate of absorption (Vm) | 0.613 (±0.440) |
| Michaelis-Menten constant (Km) | 31.49 (±28.31) |
| First-order absorption rate constant (ka) | 0.011 (±0.003) |
Another study investigating nonlinear intestinal absorption kinetics in rats using perfusion at different concentrations (11.8, 59, 118, and 200 µM) also found that oral absorption of cefuroxime axetil can be described by Michaelis-Menten kinetics. nih.govresearchgate.net Parameters from this study were a maximum rate of absorption (Vmax) of 289.08 ± 46.26 µM h⁻¹ and a Km of 162.77 ± 31.17 µM. nih.govresearchgate.net Cefuroxime axetil transport was significantly reduced in the presence of the enzymatic inhibitor sodium azide. nih.govresearchgate.net
The observation of saturable kinetics suggests the involvement of a carrier system in the intestinal absorption of cefuroxime axetil. researchgate.netcapes.gov.br Studies have indicated that cefuroxime axetil may share an intestinal carrier with other compounds like cefadroxil (B1668780), as the presence of cefadroxil inhibited the transport of cefuroxime axetil in the proximal rat intestine. capes.gov.brnih.govresearchgate.net
Intestinal Transport and Permeability Mechanisms
The intestinal transport of cefuroxime axetil involves both carrier-mediated and passive diffusion mechanisms, depending on the intestinal segment. capes.gov.brnih.govresearchgate.net The carrier-mediated transport is more prominent in the proximal small intestine, while passive diffusion is observed in the mean and distal segments. capes.gov.brnih.govresearchgate.net
Caco-2 cell monolayers, derived from human colon carcinoma, are commonly used as an in vitro model to study intestinal permeability and prodrug transport. mdpi.comescholarship.org These cells exhibit some properties similar to small intestinal enterocytes. mdpi.com While Caco-2 cells can be effective models for investigating prodrug transport across mucosal barriers, discrepancies in permeability between Caco-2 cells and in vivo human or animal models can occur, particularly for compounds transported by carrier-mediated mechanisms, due to differences in transporter expression. escholarship.org
Studies have shown that cefuroxime axetil is metabolized in the gut wall by membrane-bound enzymes in the brush border membrane before absorption, which can reduce the fraction of prodrug available for absorption. nih.govresearchgate.net
Distribution of Cefuroxime in Ex Vivo Tissue Models
Following absorption and hydrolysis of cefuroxime axetil, the active compound cefuroxime is distributed throughout the body. cabidigitallibrary.org Pre-clinical studies have investigated the distribution of cefuroxime in various tissues. In rats, cefuroxime was distributed widely, with higher concentrations observed in the kidney and liver compared to blood. inchem.org Low concentrations were detected in the central nervous system, muscle, and fat. inchem.org
Bronchoalveolar Distribution and Tissue Penetration Studies
Tissue penetration of cefuroxime has been evaluated in various models and tissues, including those relevant to respiratory infections. Studies have measured cefuroxime concentrations in bronchoalveolar lavage fluid (BALF), epithelial lining fluid (ELF), and bronchial mucosal biopsies. nih.gov
In a study involving patients undergoing fiberoptic bronchoscopy with bronchoalveolar lavage after receiving oral cefuroxime axetil, cefuroxime concentrations were measured in ELF, bronchial biopsies, and serum. nih.gov
Table 3: Cefuroxime Concentrations in Bronchoalveolar Tissues and Serum after Oral Cefuroxime Axetil
| Sample Type | Mean Concentration |
| Epithelial Lining Fluid (ELF) | 0.7 mg/L |
| Bronchial Biopsies | 1.8 mg/kg |
| Serum | 3.5 mg/L |
Alveolar macrophage-associated cefuroxime was also detected in a significant number of patients in this study. nih.gov
Other tissue penetration studies with cefuroxime (administered intravenously as cefuroxime sodium) in animal models have provided insights into its distribution. In a porcine study, cefuroxime concentrations were measured in vertebral bone, paravertebral muscle, subcutaneous tissue, and wound fluid after intravenous administration. au.dk Tissue penetration, calculated as the AUCtissue/AUCplasma ratio, was incomplete in both the anterior and posterior columns of the lumbar spine. au.dk
Studies using microdialysis in morbidly obese patients undergoing abdominal surgery showed that cefuroxime distributes into the interstitial space fluid (ISF) of muscle and subcutaneous adipose tissue after intravenous administration. researchgate.net Mean AUC ratios of muscle ISF/total plasma and subcutaneous adipose tissue ISF/total plasma were 1.0 ± 0.2 and 0.6 ± 0.5, respectively. researchgate.net
Elimination Pathways of Cefuroxime in Pre-clinical Models
Pre-clinical studies in animals such as rats and dogs have provided insights into the elimination pathways of cefuroxime. inchem.orgfao.orgnih.govnih.gov Following administration, cefuroxime is primarily eliminated from the body relatively rapidly. inchem.orgfao.orgfao.org
Renal Excretion Mechanisms and Routes
The predominant route of cefuroxime elimination in pre-clinical models is renal excretion. inchem.orgfao.orgnih.gov Studies in rats and dogs have shown that a significant percentage of the administered dose is recovered in the urine as unchanged drug. inchem.orgfao.org
In rats, following intravenous administration of 14C-cefuroxime, a large proportion of the dose was excreted in the urine within the first few hours. For instance, in male rats, 71.2% of the dose was excreted in urine within 6 hours, and 79.3% within 72 hours. fao.org In female rats, the corresponding figures were 74.4% within 6 hours and 81.3% within 72 hours. fao.org Faecal excretion accounted for a smaller percentage of the dose in rats. fao.org
In beagle dogs given an intramuscular dose of cefuroxime, elimination occurred rapidly, largely in the urine. inchem.org Analysis of urine and faecal samples in dogs administered 14C-cefuroxime intravenously indicated that 84.8% of the dose was excreted in urine within 12 hours, with 90.2% eliminated over 72 hours. fao.org Faecal elimination accounted for 8.1% of the dose at 12 hours and 8.3% at 72 hours in dogs. fao.org
Renal excretion of cefuroxime involves both glomerular filtration and tubular secretion. gskstatic.comnafdac.gov.ngrwandafda.gov.rwmedicines.org.ukmedsafe.govt.nzeuropa.eumedsafe.govt.nz This is supported by observations, although primarily in humans, that concurrent administration of probenecid, a known inhibitor of tubular secretion, increases cefuroxime plasma concentrations and prolongs its elimination half-life. gskstatic.comnafdac.gov.ngrwandafda.gov.rwmedicines.org.ukmedsafe.govt.nzeuropa.eumedsafe.govt.nzgskstatic.comnih.gov While most detailed studies on the mechanisms are in humans, the principle of renal excretion via filtration and secretion is generally conserved across mammals.
Small amounts of cefuroxime have also been detected in the bile of rats and dogs. inchem.orgeuropa.eu
Here is a summary of urinary and faecal excretion data in rats and dogs:
| Species | Route of Administration | Timeframe | % of Dose in Urine | % of Dose in Faeces | Source |
| Rat (Male) | Intravenous | 6 hours | 71.2 | - | fao.org |
| Rat (Male) | Intravenous | 72 hours | 79.3 | 18.6 | fao.org |
| Rat (Female) | Intravenous | 6 hours | 74.4 | - | fao.org |
| Rat (Female) | Intravenous | 72 hours | 81.3 | 16.9 | fao.org |
| Dog | Intramuscular | Rapid elimination, largely in urine | - | - | inchem.org |
| Dog | Intravenous | 12 hours | 84.8 | 8.1 | fao.org |
| Dog | Intravenous | 72 hours | 90.2 | 8.3 | fao.org |
Metabolic Stability of Cefuroxime In Vivo
Cefuroxime demonstrates considerable metabolic stability in various pre-clinical species, including rats and dogs. inchem.orggskstatic.comfao.orgnih.govnih.govnih.gov The majority of the administered dose is excreted as the unchanged parent compound. fao.orgmedicines.org.ukmedsafe.govt.nzeuropa.eumedsafe.govt.nz
Studies in rats, dogs, and humans have shown that metabolism of cefuroxime is negligible. inchem.orgfao.org While some transformation can occur, particularly in specific contexts like intramammary treatment in cows, the rate of metabolism is generally slower than the rate of excretion, meaning most of the drug is cleared before significant metabolic transformation can take place. fao.org
In rats and dogs, over 95% of the residue in plasma and urine samples has been identified as the unchanged parent compound. fao.org This high recovery of unchanged cefuroxime in urine further supports its metabolic stability in these pre-clinical models. fao.orgmedicines.org.ukmedsafe.govt.nzeuropa.eumedsafe.govt.nz
The metabolic stability of cefuroxime is attributed in part to the presence of a carbamoyl (B1232498) group at position 3 of its chemical structure. semanticscholar.orgnih.gov
Drug Stability and Degradation Kinetics of Cefuroxime Axetil
Forced Degradation Studies for Stability Indicating Methods
Forced degradation studies, also known as stress testing, are intentionally conducted to accelerate the degradation of a drug substance or product by exposing it to extreme conditions. researcher.lifebiotech-asia.org These studies are essential for developing and validating stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. researcher.lifewisdomlib.org The International Conference on Harmonisation (ICH) guidelines require stress testing to establish the inherent stability characteristics of a drug substance. researchgate.net
Hydrolytic Degradation Pathways and Products
Cefuroxime (B34974) axetil is particularly vulnerable to hydrolytic degradation due to the presence of ester and β-lactam linkages in its structure. wisdomlib.orgiajpr.com Hydrolysis is a primary degradation pathway in aqueous solutions and under conditions of elevated humidity. researchgate.netdoaj.org
Studies have shown that cefuroxime axetil undergoes significant degradation under both acidic and alkaline conditions. For instance, in experiments using 0.1N sodium hydroxide, substantial degradation was observed, with complete degradation occurring within three days. Similarly, in 0.1N hydrochloric acid, the drug also showed considerable instability, with complete degradation by the third day. wisdomlib.org This highlights the sensitivity of cefuroxime axetil to hydrolytic environments.
The primary hydrolytic degradation product of cefuroxime axetil is cefuroxime, its biologically active form, which is formed by the cleavage of the 1-acetoxyethyl ester group. researchgate.netnih.gov Other degradation products that can be formed through hydrolysis and subsequent reactions include Δ3-isomers of cefuroxime axetil and E-isomers of cefuroxime axetil. ptfarm.plmedcraveonline.com
In phosphate (B84403) buffer (pH 7.4), cefuroxime axetil has been shown to degrade into multiple products. After 10 hours, when the Δ3 esters were largely hydrolyzed, the relative areas under the main peaks at 265 nm included a major product identified as Δ2-cefuroxime axetil (74%), along with other products. nih.gov Continued incubation led to changes in the proportions of these degradation products. nih.gov
The degradation of cefuroxime axetil diastereoisomers can occur at different rates under hydrolytic conditions. In human intestinal juice (pH 7.4), the two diastereoisomers of cefuroxime axetil were degraded at different rates, whereas in phosphate buffer, they degraded at similar rates. nih.gov
Oxidative and Photolytic Degradation Mechanisms
Cefuroxime axetil can also undergo degradation through oxidation and photolysis, although its stability varies depending on the specific conditions.
Oxidative degradation studies using agents like hydrogen peroxide have demonstrated that cefuroxime axetil is unstable under oxidative conditions. Substantial degradation has been observed, with complete degradation occurring within a few days under stress conditions. wisdomlib.orgwisdomlib.orgresearchgate.net This suggests that formulations containing cefuroxime axetil may require protective measures against oxidation.
Photolytic degradation, induced by exposure to light, can also contribute to the degradation of cefuroxime axetil. While some studies indicate that cefuroxime axetil exhibits stability under photolytic conditions with only minor degradation observed after several days of sunlight exposure wisdomlib.orgwisdomlib.org, other research investigates the photochemistry of cefuroxime axetil and identifies photoproducts formed under simulated sunlight irradiation acs.org. The extent of photolytic degradation can be influenced by factors such as the intensity and wavelength of light, as well as the presence of photosensitizers.
Thermal Degradation Kinetics
Temperature is a critical factor influencing the degradation rate of pharmaceutical compounds. sapub.org Thermal degradation studies on cefuroxime axetil have been conducted to assess its stability at elevated temperatures.
Under thermal stress conditions, the decomposition of cefuroxime axetil diastereoisomers has been observed to follow specific kinetic models. ptfarm.plresearchgate.net While some studies suggest that cefuroxime axetil exhibits stability against thermal degradation at moderately elevated temperatures (e.g., 50°C) with only a limited amount of degradation observed over several days wisdomlib.orgwisdomlib.org, higher temperatures or prolonged exposure can lead to more significant decomposition. ptfarm.plresearchgate.net
The kinetic parameters of thermal degradation, such as rate constants, are influenced by temperature and can be used to predict the shelf life of the product under various storage conditions. ptfarm.plscispace.com
Kinetic Modeling of Degradation Pathways
Kinetic modeling is employed to describe the rate and mechanism of drug degradation. For cefuroxime axetil, various kinetic models have been applied to understand its degradation pathways under different stress conditions.
Application of First-Order Reaction Models
The degradation of cefuroxime axetil in many conditions has been found to follow first-order reaction kinetics. doaj.orgptfarm.plresearchgate.netpopline.org This means that the rate of degradation is directly proportional to the concentration of the drug.
Studies investigating the hydrolysis kinetics of cefuroxime axetil as a function of pH, temperature, buffers, and ionic strength have utilized first-order models to describe the observed degradation rates. nih.gov The pH-rate profiles for hydrolysis of cefuroxime axetil have shown maximal stability in the pH range of 3.5 to 5.5. nih.gov
In binary systems with certain excipients, such as magnesium stearate, croscarmellose sodium, crospovidone, microcrystalline cellulose (B213188), and aerosil, cefuroxime axetil has been shown to decompose according to the first-order reaction model in both dry air and at increased relative humidity. researchgate.netpopline.org
Identification of Autocatalytic Degradation
In certain conditions, the degradation of cefuroxime axetil has been observed to follow an autocatalytic pathway. ptfarm.plresearchgate.netresearchgate.netpopline.orgnih.gov Autocatalysis occurs when one of the products of the degradation reaction catalyzes the further degradation of the parent compound.
Under stress conditions, the decomposition of cefuroxime axetil diastereoisomers has been reported to follow a first-order reversible autocatalytic reaction, with Δ3-isomers of cefuroxime axetil identified as the main product. ptfarm.plresearchgate.netnih.gov The autocatalytic character of degradation suggests that the degradation rate can accelerate over time as the concentration of the catalytic degradation product increases.
The presence of certain excipients can also influence the kinetic mechanism of cefuroxime axetil degradation. For instance, in the presence of mannitol (B672) under elevated humidity conditions, the degradation of cefuroxime axetil has been shown to follow the autocatalytic model, in contrast to the first-order kinetics observed with other excipients. researchgate.netpopline.org This highlights the importance of considering drug-excipient interactions when evaluating the stability and predicting the degradation kinetics of cefuroxime axetil in pharmaceutical formulations.
Data Tables:
| Degradation Condition (0.1N NaOH) | Time | Remaining Cefuroxime (%) wisdomlib.org |
| Hydrolytic | 90 minutes | 70.44 |
| Hydrolytic | 3 days | Complete degradation |
| Degradation Condition (0.1N HCl) | Time | Remaining Cefuroxime (%) wisdomlib.org |
| Hydrolytic | 90 minutes | 70.94 |
| Hydrolytic | 3 days | Complete degradation |
| Degradation Condition (30% H₂O₂) | Time | Remaining Cefuroxime (%) wisdomlib.org |
| Oxidative | 90 minutes | 67.90 |
| Oxidative | 3 days | Complete degradation |
| Degradation Condition (50°C) | Time | Remaining Cefuroxime (%) wisdomlib.org |
| Thermal | 5 days | 75.33 |
| Degradation Condition (Sunlight) | Time | Remaining Cefuroxime (%) wisdomlib.org |
| Photolytic | 5 days | 72.88 |
Influence of Environmental Factors on Stability and Degradation Rate
The stability of cefuroxime axetil is significantly affected by environmental conditions, particularly temperature, relative humidity, and light exposure. These factors can influence both the rate and mechanism of degradation.
Temperature and Relative Humidity Effects
Temperature and relative humidity are critical environmental factors governing the solid-state stability of cefuroxime axetil. Studies have investigated the degradation of both amorphous and crystalline forms under various conditions.
The degradation of cefuroxime axetil diastereoisomers (A and B) in the solid state at increased temperature and 0% relative humidity (RH) follows a reversible first-order reaction. sci-hub.stcapes.gov.brnih.gov However, in humid air (RH > 25% or > 50%), the degradation mechanism shifts to a reversible first-order autocatalytic reaction. sci-hub.stcapes.gov.brnih.gov This autocatalytic degradation is observed at increased temperatures and relative humidity above 25%. nih.gov The main degradation products under these humid conditions include Delta3-isomers and E-isomers of cefuroxime axetil, as well as cefuroxime. nih.gov
Studies on cefuroxime axetil in tablets stored under stress conditions (e.g., 333 K and ~75% RH) have shown that the decomposition of the diastereoisomers follows a first-order reversible autocatalytic reaction, with Delta3-isomers of cefuroxime axetil identified as the main product. ptfarm.plnih.gov
The moisture sensitivity of cefuroxime axetil is well-documented. Storing cefuroxime axetil tablets in an opened state at 40 °C and 75% RH can lead to a 2-3% increase in moisture content within just one month, significantly increasing the tablet disintegration time. google.com
The stability of cefuroxime axetil in oral suspension has also been evaluated at different temperatures. A study comparing storage at room temperature (20°C) and refrigerated conditions (5°C) indicated that the oral suspension preserves its stability for up to 10 days after reconstitution. semanticscholar.org Differences in drug release were observed on the 10th day between room temperature and refrigerated storage, suggesting that higher temperatures over longer periods can lead to concentration changes potentially due to drug release mechanisms and hydrolytical decomposition. semanticscholar.org
Light Exposure Effects
Light exposure can induce the degradation of cefuroxime axetil through processes such as photoisomerization and photolysis. lookchem.comnih.gov Cefuroxime axetil exists as a mixture of diastereomers (A and B), which have been shown to react at different rates under various conditions, including photoisomerization. lookchem.com Photoisomerization of the alkoxyimino group is observed for both diastereoisomers and some degradation products. lookchem.com
The quantum yields for these photoisomerizations are generally low (below 1%), which explains the relative importance of the photolysis step. lookchem.com Under UV excitation at 254 nm, a stationary syn to anti ratio of 1 is measured for cefuroxime axetil. lookchem.com Compared to other antibiotics with an alkoxyimino group, cefuroxime axetil appears to be the most sensitive to irradiation at 254 nm. lookchem.com Its increased reactivity under irradiation compared to cefuroxime is attributed to the ester group. lookchem.com
Simulated sunlight irradiation studies have also been conducted to identify photoproducts of cefuroxime axetil. researchgate.net While cefuroxime (the active form) has shown remarkable stability against photolytic degradation with minimal degradation observed after five days of sunlight exposure, the prodrug cefuroxime axetil exhibits sensitivity to light. wisdomlib.org
Photocatalytic degradation of cefuroxime axetil using silver and copper nanocomposites under UV light exposure has demonstrated rapid degradation rates, with over 95% degradation within 40 minutes using silver nanocomposites and 84% within 70 minutes using copper nanocomposites. nih.gov
Excipient Compatibility and Interaction Studies
The compatibility of cefuroxime axetil with various pharmaceutical excipients is a critical aspect of formulation development, as excipients can influence the drug's stability, degradation pathway, and physical form. Compatibility studies are often performed by preparing binary mixtures of the drug with excipients and storing them under accelerated conditions. popline.orginnovareacademics.innih.govresearchgate.net Techniques such as FTIR and DSC are commonly used to assess potential interactions. innovareacademics.innih.govijlpr.comfarmaciajournal.comnih.gov
Effects on Degradation Mechanism and Rate
Excipients can significantly impact the kinetic mechanism and rate of cefuroxime axetil degradation in solid dosage forms. The degradation mechanism can depend on both the specific excipient used and the storage conditions. popline.orgnih.govresearchgate.net
In binary systems with excipients such as magnesium stearate, croscarmellose sodium, crospovidone, microcrystalline cellulose, and aerosil, cefuroxime axetil degradation typically follows a first-order reaction model. popline.orgnih.govresearchgate.net This is observed in both dry air and at increased relative humidity and may be linked to non-catalytic interactions between the active pharmaceutical ingredient and the excipients. popline.orgnih.govresearchgate.net
However, in the presence of mannitol, particularly under elevated humidity conditions (e.g., RH ~ 76%), the degradation of cefuroxime axetil has been shown to follow an autocatalytic model. popline.orgnih.govresearchgate.net Differences in degradation curves between cefuroxime axetil-mannitol systems and other systems have been explained by factors such as computed binding energies. popline.orgnih.govresearchgate.net
FTIR studies are frequently used to check for chemical interactions between cefuroxime axetil and excipients. Studies have concluded that there are no significant chemical interactions between cefuroxime axetil and commonly used excipients like hydrophilic polymers (e.g., HPMC), lactose, and dicalcium phosphate (DCP) based on the presence of characteristic absorption peaks in the drug-excipient mixtures. ijlpr.comfarmaciajournal.comnih.gov
Influence on Polymorphic Transformation
Cefuroxime axetil can exist in different polymorphic forms, with the amorphous form generally preferred for its better physicochemical and biological properties, including higher solubility and absorption. sci-hub.st The stability of these forms and potential transformations are influenced by environmental factors and excipients.
Studies on the crystalline form of cefuroxime axetil in binary systems with excipients have shown that exposure to increased temperature and humidity can induce a conversion towards the amorphous form or result in the coexistence of both forms. popline.orgnih.govresearchgate.net This polymorphic transformation is a critical consideration during formulation and storage, as changes in polymorphic form can affect dissolution rate and bioavailability. researchgate.net
Differential Scanning Calorimetry (DSC) is a valuable tool for assessing the polymorphic and thermal properties of cefuroxime axetil and its mixtures with excipients. nih.govresearchgate.net DSC studies can help identify solid-state transitions and amorphous crystallization. researchgate.net Research using DSC and other techniques has indicated that appropriate excipients can play a role in manipulating the polymorphic transformation process of active pharmaceutical ingredients. researchgate.net Studies involving hot melt extrusion technology with lipids and cefuroxime axetil have shown no phase separation based on solid-state characterization, including DSC. nih.gov
Formulation Science and Bioavailability Enhancement Strategies for Cefuroxime Axetil
Approaches to Improve Solubility and Dissolution Rate
Several techniques aim to increase the solubility and dissolution rate of poorly water-soluble drugs like cefuroxime (B34974) axetil. These methods often involve altering the physical state of the drug, utilizing carriers, or incorporating solubilizing agents. scielo.brscielo.brscirp.orgscirp.org
Solid Dispersion Technologies and Mechanisms of Action
Solid dispersion is a widely used technique to enhance the dissolution properties of poorly soluble drugs by dispersing the drug in a hydrophilic carrier. scirp.orgtsijournals.comscirp.orgnih.gov This method can lead to a reduction in drug particle size, improved wettability, and conversion of the crystalline drug to an amorphous state, all of which contribute to increased solubility and dissolution rate. researchgate.netscirp.orgnih.govjpionline.org
Studies have demonstrated the effectiveness of solid dispersions for cefuroxime axetil using various carriers. For instance, solid dispersions prepared with a porous carrier like Sylysia 350 by the solvent evaporation method showed a 9-fold increase in solubility for a 1:3 drug-to-carrier ratio formulation. researchgate.net This formulation also exhibited a 12 times improvement in dissolution rate at 15 minutes. researchgate.net Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) studies suggested the amorphous nature of the drug in the solid dispersion, which is less likely to revert to the crystalline state in the presence of Sylysia 350. researchgate.net
Another study utilized microcrystalline cellulose (B213188) (MCC) (Avicel PH-102) as a carrier for cefuroxime axetil solid dispersions prepared by solvent evaporation. scirp.org The optimized formulation (CSD-2) with a drug-to-carrier ratio of 1:3 showed significantly higher drug concentration compared to other ratios and improved dissolution rate. scirp.org Characterization by DSC, PXRD, Fourier transform Infrared (FT-IR), and Scanning Electron Microscopy (SEM) confirmed the changes in the solid state of the drug within the dispersion. scirp.org
Poloxamer 188, a water-soluble carrier, has also been successfully employed to formulate cefuroxime axetil solid dispersions using different methods, including solvent, kneading, and melt evaporation. scielo.br All solid dispersion formulations showed a higher dissolution rate compared to pure cefuroxime axetil, with the solvent method yielding the best enhancement. scielo.br The improved dissolution was attributed to increased wettability, dispersibility, potential particle size reduction, or the formation of the beta crystalline form of cefuroxime axetil. scielo.br FT-IR studies indicated no significant chemical interaction between the drug and poloxamer 188. scielo.br
Combinations of carriers have also been investigated. Solid dispersions prepared using polyethylene (B3416737) glycol (PEG) 4000 and Carplex-67 by the solvent evaporation method demonstrated enhanced dissolution rates compared to the pure drug. scirp.org The formulation with a drug:Carplex-67:PEG-4000 ratio of 1:3:2 showed the most significant improvement in drug release. scirp.org Physicochemical studies indicated that the increased dissolution was likely due to the amorphous conversion of cefuroxime axetil and improved wettability in the solid dispersion. scirp.org
A combined approach using fusion and surface adsorption techniques with poloxamer 188 as a meltable hydrophilic carrier and Neusilin US2 as a surface adsorbent also significantly enhanced the dissolution rate of cefuroxime axetil. nih.gov Solubility studies showed a 12- to 14-fold increase in solubility for solid dispersions prepared by fusion alone and the combination method, respectively. nih.gov Neusilin US2 was found to improve flow and compressibility and further enhance the dissolution rate by increasing the effective surface area. nih.gov
Solid dispersions using hydrophilic carriers like polyvinylpyrrolidone (B124986) (PVP K30) and PEG 4000 prepared by the solvent evaporation method also resulted in a higher dissolution rate of cefuroxime axetil compared to the pure drug. jpionline.org The enhancement was attributed to increased wettability, solubility, particle size reduction, or amorphization of the drug. jpionline.org
Particle Size Reduction Techniques (e.g., Micronization, Nanocrystals)
Reducing the particle size of poorly soluble drugs is a fundamental approach to increase their surface area, thereby enhancing their dissolution rate and solubility. scielo.brscielo.brscirp.orgscirp.orgnih.gov Micronization, which reduces particle size to the micrometer range, is a classical technique. nih.gov However, to achieve further improvements in dissolution and bioavailability, nanonization techniques that reduce particle size to the nanometer range (typically 10-1000 nm) have gained prominence. nih.govworldwidejournals.comresearchgate.net
Nanocrystals, which consist of pure drug particles stabilized by a minimal amount of surfactant, represent a carrier-free approach to nanonization. nih.gov Reducing particle size to the nanoscale significantly increases the surface area exposed to the dissolution medium, leading to a higher dissolution rate and potentially improved bioavailability. nih.gov
Sonoprecipitation is one method used to prepare amorphous cefuroxime axetil nanoparticles. researchgate.net This technique has been shown to produce uniform-sized nanoparticles compared to precipitation without sonication, which results in larger aggregates. researchgate.net Sonoprecipitated cefuroxime axetil nanoparticles demonstrated enhanced dissolution rate and oral bioavailability in animal studies, attributed to the combined effects of amorphization and nanonization, resulting in increased surface area and a reduced diffusion pathway. researchgate.net Optimized cefuroxime axetil nanoparticles prepared using fenugreek seed mucilage and chitosan (B1678972) by a modified coacervation technique had particle sizes ranging from 180.5±18.2 nm to 348.3±20.3 nm and showed improved in-vitro antimicrobial efficiency compared to the pure drug. worldwidejournals.com
Utilization of Solubilizers and Surfactants in Formulation Development
The incorporation of solubilizers and surfactants in formulations is a common strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like cefuroxime axetil. scielo.brscielo.brscirp.orgscirp.org Surfactants improve drug dissolution and permeability by reducing surface tension and promoting the wetting of drug particles. scielo.brwisdomgale.com They also aid in the dispersion of drug particles in gastrointestinal fluids, facilitating better contact with the absorption surface. wisdomgale.com
Sodium lauryl sulfate (B86663) (SLS), an anionic surfactant, has been demonstrated to be effective in enhancing the solubility of cefuroxime axetil. scielo.brscielo.brwisdomgale.comwisdomgale.comresearchgate.net Studies on immediate-release cefuroxime axetil tablets formulated with different concentrations of SLS showed that increasing the concentration of SLS improved the dissolution rate. scielo.brscielo.brresearchgate.net A concentration of 1% SLS was found to provide maximum solubility and better dissolution profiles in some formulations. wisdomgale.comwisdomgale.com
Solubility studies of cefuroxime axetil in various oils, surfactants, and co-surfactants are crucial for developing formulations like self-microemulsifying drug delivery systems (SMEDDS). globalresearchonline.netmdpi.comijpsnonline.com Based on solubility studies, specific components like Capryol 90 as oil, Labrasol as surfactant, and Lutrol E400 as co-surfactant have been selected for cefuroxime axetil SMEDDS formulations. globalresearchonline.net
Ionic Liquids and Organic Salts for Enhanced Physicochemical Characteristics
Ionic liquids (ILs) and organic salts of active pharmaceutical ingredients (APIs) are being explored as a means to improve the physicochemical characteristics of drugs, including solubility and permeability. researchgate.netsciprofiles.comnih.govup.pt The combination of APIs with biocompatible organic molecules as salts is a documented method to enhance drug solubility and permeability. researchgate.netsciprofiles.comnih.govup.pt
Research has reported the preparation of organic salts of cefuroxime as an anion with enhanced physicochemical characteristics. researchgate.netsciprofiles.comnih.govup.pt These salts, prepared with pyridinium (B92312) and imidazolium (B1220033) cations, have shown significantly greater water solubility (8-to-200-times) compared to the original cefuroxime drug at 37 °C. sciprofiles.comnih.govup.pt While some of these salts exhibited higher cytotoxicity with longer alkyl chain cations and some lost in vitro antibacterial activity, one compound, [PyC10Py][CFX]2, retained its activity. sciprofiles.comnih.govup.pt This approach suggests the potential of using ionic liquids and organic salts to improve the solubility of cefuroxime-based compounds, although further investigation into their safety and efficacy is necessary. researchgate.netsciprofiles.comnih.govup.pt
Nanotechnology-Based Drug Delivery Systems
Nanotechnology offers promising avenues for improving the delivery and bioavailability of poorly soluble drugs like cefuroxime axetil by utilizing nanocarriers. mednexus.orgnih.govresearchgate.netnih.govmednexus.org These systems can enhance drug solubility, stability, and absorption, potentially leading to higher drug concentrations at infection sites. mednexus.orgresearchgate.netmednexus.org
Development and Characterization of Nanoemulsions
Nanoemulsions are submicron-sized colloidal dispersions (typically 20-200 nm) of two immiscible liquids stabilized by a surfactant/co-surfactant system. tlooto.com Their small droplet size increases the surface area, leading to improved drug solubilization, dissolution, and bioavailability of hydrophobic drugs. tlooto.com
Cefuroxime axetil-loaded nanoemulsions have been developed and characterized to improve oral bioavailability. researchgate.net One formulation utilizing Capmul MCM, Soya lecithin, Deoxycholic acid, Pluronic F127, and distilled water resulted in a mean globular size of 121.3 nm. researchgate.net This nanoemulsion showed improved drug diffusion (80.7261%) compared to a plain cefuroxime axetil suspension (51.0048%). researchgate.net In vivo studies in rats indicated significantly higher AUC and improved oral bioavailability for the nanoemulsion compared to the plain suspension. researchgate.net
Self-nanoemulsifying drug delivery systems (SNEDDS) are a type of nanoemulsion that can spontaneously form fine oil-in-water nanoemulsions upon dilution in aqueous media. mdpi.com Optimized cefuroxime axetil-loaded SNEDDS formulations have been developed using components like Capryol 90, Labrasol, and Lutrol E400. globalresearchonline.netmdpi.com These formulations have shown small droplet sizes (e.g., 18.50 ± 1.83 nm), low polydispersity index, and high entrapment efficiency. mdpi.com In vitro release studies revealed increased cefuroxime axetil solubility with the SNEDDS formulation. mdpi.com SNEDDS formulations have also demonstrated enhanced cellular uptake of cefuroxime axetil. mdpi.com Studies comparing the bioavailability of cefuroxime axetil from SMEDDS and tablets in rats showed that the SMEDDS formulation resulted in significantly higher bioavailability. ijpsnonline.com
Nanoemulsions have also been explored for parenteral delivery of cefuroxime to the brain, aiming to increase drug penetration across the blood-brain barrier. nih.gov Cefuroxime-loaded nanoemulsions prepared by high-pressure homogenization had a particle size of approximately 100 nm and showed sustained release in vitro. nih.gov In vivo pharmacokinetic studies in rats demonstrated significantly higher systemic and brain concentrations of cefuroxime with the nanoemulsion compared to a free cefuroxime solution. nih.gov
Nanoparticle Formulations for Improved Pharmacokinetics
Nanotechnology offers promising avenues to enhance the bioavailability and pharmacokinetic profile of cefuroxime axetil by improving its solubility, stability, and absorption. mednexus.orgresearchgate.net Nanoformulations can lead to higher drug concentrations at infection sites and potentially better therapeutic outcomes. mednexus.org Compared to conventional formulations, cefuroxime nanoformulations may exhibit increased antibacterial activity due to the larger surface area of nanoparticles, facilitating better interaction with bacterial cell walls and improved penetration into bacterial cells. mednexus.org
Research has focused on developing various nanoparticle formulations for cefuroxime axetil. For instance, a cefuroxime axetil nanoemulsion was formulated to improve oral bioavailability. This formulation, composed of Capmul MCM, Soya lecithin, Deoxycholic acid, Pluronic F127, and distilled water, resulted in a mean globular size of 121.3 nm. nih.govresearchgate.net The drug content in this nanoemulsion was found to be high, at 97.12 ± 0.27% w/v, potentially due to the incorporation of the drug in the lipid phase. nih.govresearchgate.net In vitro diffusion studies showed that 80.7261% of the drug diffused from the nanoemulsion, compared to 51.0048% from a plain cefuroxime axetil suspension. nih.govresearchgate.net In vivo studies indicated a significantly higher AUC0-24 for the nanoemulsion (325.3) compared to the plain suspension (165.3), suggesting improved bioavailability. nih.govresearchgate.net
Another approach involves the development of solid dispersion formulations using carriers like polyethylene glycol (PEG) and silica (B1680970) to enhance the aqueous solubility and dissolution rate of cefuroxime axetil, a BCS class II drug with poor aqueous solubility. scirp.org Solid dispersion formulations prepared by the solvent evaporation method using PEG-4000 and Carplex-67 showed significantly greater drug release in aqueous and intestinal simulated fluids compared to commercial tablets. scirp.org This enhanced dissolution is attributed to the presence of PEG 4000, which contributes to a controlled release feature. scirp.org
Gastro-Retentive Drug Delivery System Development
Given that cefuroxime axetil is primarily absorbed in the upper gastrointestinal tract and unabsorbed drug can lead to issues in the colon, gastro-retentive drug delivery systems (GRDDS) are considered ideal candidates to prolong gastric residence time and ensure controlled drug release in the upper GI tract. psu.eduscielo.brnih.gov GRDDS approaches aim to improve bioavailability, reduce drug waste, and enhance solubility for drugs less soluble in the higher pH environment of the small intestine. psu.eduscielo.br
Various methods for designing gastro-retentive systems include mucoadhesion, flotation, sedimentation, expansion, and modified shape systems. nih.gov Floating drug delivery systems (FDDS) are a common type of GRDDS that remain buoyant in gastric fluid, thereby extending gastric residence time. psu.eduscielo.brnih.gov
Hot Melt Extrusion Technology for Controlled Release
Hot-melt extrusion (HME) is a solvent-free technique increasingly utilized for developing solid dispersions and controlled-release formulations. olemiss.eduscirp.orgamericanpharmaceuticalreview.com HME offers advantages for processing APIs like cefuroxime axetil, which may have poor flow properties and mixing issues with conventional methods. olemiss.edu
Studies have explored the use of HME to develop lipid-based gastro-retentive floating drug delivery systems containing cefuroxime axetil. nih.govolemiss.edunih.govresearchgate.net This approach aims to improve absorption by providing sustained drug release from a lipid matrix and potentially preventing enzymatic degradation by esterase enzymes. nih.govolemiss.edu
In one study, lipid-based GRDDS containing cefuroxime axetil were prepared using HME with lipids like Gelucire® 43/01, Kolliphor® TPGS, and Gelucire® 44/14. nih.govolemiss.edu Gelucire® 43/01 was chosen as a floating lipid due to its hydrophobic nature and low melting point, which facilitates the extrusion process. nih.gov Kolliphor® TPGS and Gelucire® 44/14, with their amphiphilic properties and low melting points, were also suitable for extrusion. nih.gov Optimized mixtures of lipids and surfactants were extruded using a twin-screw hot-melt extruder. nih.govolemiss.edunih.gov The resulting extrudates were milled and evaluated. nih.govolemiss.edunih.gov
Detailed research findings from such studies include the characterization of the extruded formulations for dissolution, floating strength, and micromeritic properties. nih.govnih.gov Solid-state characterization techniques like differential scanning calorimetry (DSC), scanning electron microscopy (SEM), Fourier transform infrared (FTIR) spectroscopy, and hot-stage microscopy were used to assess homogeneity, detect phase separation, and evaluate drug-excipient interactions. nih.govnih.gov In vitro studies demonstrated that these HME formulations exhibited a sustained drug release profile, often for up to 12 hours. nih.govnih.gov
Evaluation of Floating and Release Properties
Evaluation of gastro-retentive formulations for cefuroxime axetil typically involves assessing their floating behavior and drug release characteristics in simulated gastric fluid. psu.edunih.govscielo.brnih.govnih.govrjptonline.org
Floating properties are commonly evaluated by determining the floating lag time (the time required for the dosage form to rise to the surface) and the floating duration time (the time for which it remains buoyant). For instance, bilayer floating tablets of cefuroxime axetil, designed for bimodal release, showed good floating properties with a buoyancy lag time of 12-35 minutes and a floating time of 8-24 hours. Similarly, floating matrix tablets prepared by direct compression using hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and a gas-generating agent like sodium bicarbonate have been evaluated for their floating ability. psu.eduscielo.br These formulations often demonstrate sustained floating for several hours. psu.eduscielo.br
In vitro drug release studies are crucial for understanding the release profile of cefuroxime axetil from gastro-retentive formulations. These studies are typically conducted in simulated gastric fluid (0.1 N HCl, pH 1.2). olemiss.edu The release rate, extent, and mechanism are influenced by factors such as the type and concentration of polymers used in the formulation. psu.eduscielo.br For example, studies on floating matrix tablets have shown that increasing the concentration of high-viscosity polymers like HPMC can decrease the release rate due to increased gel strength and diffusion path length. psu.eduscielo.br
Data from in vitro release studies can be analyzed using various kinetic models (e.g., zero order, first order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism. psu.edunih.gov For floating tablets formulated with HPMC, the drug release mechanism has been described as non-Fickian diffusion or a combination of diffusion and polymer erosion. psu.edunih.gov
The following table provides illustrative data on the floating and release properties observed in studies on cefuroxime axetil gastro-retentive formulations:
| Formulation Type | Key Excipients | Floating Lag Time (min) | Floating Duration (h) | Drug Release (% at specified time) | Reference |
| Floating Matrix Tablets | HPMC K15M, Sodium Bicarbonate | Not specified | Several hours | Influenced by polymer content | psu.eduscielo.br |
| Bilayer Floating Tablets (Floating Matrix Layer) | Not fully specified, designed for bimodal release | 12-35 | 8-24 | Controlled release | |
| Floating Tablets (HPMC K4M, K15M, K100M, Na Alginate) | HPMC K4M, K15M, K100M, Sodium Alginate, Na Bicarbonate | Varied with polymer type | Up to 24 | Varied with polymer type and conc. | |
| HME Lipid-Based Floating Granules | Lipids (Gelucire, Kolliphor), Cefuroxime Axetil | Desired floating | Up to 12 | Sustained release | nih.govnih.gov |
| Floating Beads | Sodium Alginate, Guar Gum, HPMC, Ethyl Cellulose, CaCO3 | Superior buoyancy | Not specified | Up to 8 hours | rjptonline.org |
In vivo studies, such as radiographic studies in human volunteers, have also been conducted to confirm the gastric retention time of optimized floating formulations. nih.gov These studies have indicated that gastro-retentive tablets can remain in the stomach region for a significant duration, such as over 6 hours. nih.gov
Antimicrobial Activity: Mechanistic and in Vitro Investigations of Cefuroxime
In Vitro Spectrum of Activity of Cefuroxime (B34974) (Released from Prodrug)
Cefuroxime demonstrates in vitro activity against a range of aerobic Gram-positive and Gram-negative microorganisms, as well as spirochetes. wikidoc.orgnih.govdroracle.ai Its stability against many bacterial beta-lactamases contributes to its expanded spectrum compared to some earlier cephalosporins. wikidoc.orgnih.govnih.gov
Activity against Aerobic Gram-Positive Microorganisms
Cefuroxime is active against most streptococci, including Streptococcus pneumoniae and Streptococcus pyogenes. wikidoc.orgnih.govchemicalbook.com It also shows activity against Staphylococcus aureus, including penicillinase-producing strains. wikidoc.orgnih.govnih.gov However, it is generally ineffective against most strains of enterococci, such as Enterococcus faecalis, and does not effectively target methicillin-resistant Staphylococcus aureus (MRSA). nih.govchemicalbook.com Staphylococcus epidermidis and Staphylococcus saprophyticus are also often susceptible to cefuroxime. wikidoc.org
Table 1: In Vitro Activity Against Select Aerobic Gram-Positive Microorganisms
| Microorganism | Susceptibility to Cefuroxime | Notes |
| Streptococcus pneumoniae | Susceptible | Includes penicillin-susceptible strains. chemicalbook.com |
| Streptococcus pyogenes | Susceptible | wikidoc.orgnih.gov |
| Staphylococcus aureus | Susceptible | Includes penicillinase-producing strains. wikidoc.orgnih.gov |
| Staphylococcus epidermidis | Susceptible | wikidoc.org |
| Staphylococcus saprophyticus | Susceptible | wikidoc.org |
| Enterococci (e.g., E. faecalis) | Generally Resistant | nih.govchemicalbook.com |
| MRSA | Resistant | nih.govnih.gov |
| Listeria monocytogenes | Generally Ineffective | nih.gov |
Activity against Aerobic Gram-Negative Microorganisms
Cefuroxime is active against a number of aerobic Gram-negative bacteria. wikidoc.orgnih.govdroracle.ai These include Escherichia coli, Haemophilus influenzae (including beta-lactamase-producing strains), Haemophilus parainfluenzae, Klebsiella pneumoniae, and Moraxella catarrhalis (including beta-lactamase-producing strains). wikidoc.orgnih.govamazonaws.comnih.gov It is also highly active against Neisseria gonorrhoeae (including beta-lactamase-producing strains) and Neisseria meningitidis. wikidoc.orgnih.govasm.org While active against some Enterobacteriaceae, it generally shows less activity against Serratia and indole-positive Proteus species. droracle.ai Most strains of Pseudomonas spp., Campylobacter spp., Acinetobacter calcoaceticus, and Legionella spp. are resistant to cefuroxime. wikidoc.org Some strains of Morganella morganii, Enterobacter cloacae, and Citrobacter spp. have shown resistance in in vitro tests. wikidoc.org
Table 2: In Vitro Activity Against Select Aerobic Gram-Negative Microorganisms
| Microorganism | Susceptibility to Cefuroxime | Notes |
| Escherichia coli | Susceptible | wikidoc.orgnih.gov |
| Haemophilus influenzae | Susceptible | Includes beta-lactamase-producing strains. wikidoc.orgnih.govnih.gov |
| Haemophilus parainfluenzae | Susceptible | wikidoc.orgnih.gov |
| Klebsiella pneumoniae | Susceptible | wikidoc.orgnih.gov |
| Moraxella catarrhalis | Susceptible | Includes beta-lactamase-producing strains. wikidoc.orgnih.gov |
| Neisseria gonorrhoeae | Highly Active | Includes beta-lactamase-producing strains. wikidoc.orgnih.gov |
| Neisseria meningitidis | Highly Active | nih.govasm.org |
| Enterobacter spp. | Susceptible | Includes beta-lactamase-producing strains. nih.govasm.org |
| Indole-positive Proteus spp. | Susceptible | Includes beta-lactamase-producing strains. nih.govasm.org |
| Serratia spp. | Generally Resistant | wikidoc.org |
| Proteus vulgaris | Generally Resistant | wikidoc.org |
| Pseudomonas spp. | Resistant | wikidoc.org |
| Morganella morganii | Some strains resistant | wikidoc.org |
| Enterobacter cloacae | Some strains resistant | wikidoc.org |
| Citrobacter spp. | Some strains resistant | wikidoc.org |
Efficacy Against Beta-Lactamase Producing Strains
Cefuroxime is notable for its stability against many bacterial beta-lactamases, particularly plasmid-mediated enzymes commonly found in Enterobacteriaceae. wikidoc.orgpatsnap.com This stability allows it to be effective against many beta-lactamase-producing strains that may be resistant to earlier generation cephalosporins and penicillins. wikidoc.orgnih.govnih.gov This includes beta-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, Enterobacter spp., Klebsiella spp., and indole-positive Proteus spp. wikidoc.orgamazonaws.comnih.govasm.org However, its activity is not absolute against all beta-lactamases, and resistance can occur through the production of extended-spectrum beta-lactamases (ESBLs) or alterations in PBPs. patsnap.comaafp.org
Activity against Spirochetes
Cefuroxime has demonstrated activity against the spirochete Borrelia burgdorferi, the causative agent of Lyme disease. wikidoc.orgnih.govwikipedia.org In vitro studies have shown that B. burgdorferi is susceptible to cefuroxime. nih.gov Comparative studies have indicated that cefuroxime has comparable in vitro and in vivo activity against B. burgdorferi to other oral antibiotics used for early Lyme disease. nih.gov However, its activity against B. burgdorferi persisters may not be as strong as some other agents. tandfonline.com Other Borrelia species, such as Borrelia turicatae and Borrelia anserina, have also shown susceptibility to cefuroxime, while Borrelia hermsii was less susceptible in one study. nih.gov
Molecular Mechanisms of Bactericidal Action
The bactericidal activity of cefuroxime is a result of its interference with bacterial cell wall synthesis. wikidoc.orgpatsnap.com
Penicillin-Binding Protein (PBP) Inhibition
Like other beta-lactam antibiotics, cefuroxime exerts its effect by binding to essential enzymes known as penicillin-binding proteins (PBPs). nih.govpatsnap.comdrugbank.comhres.ca PBPs are located inside the bacterial cell wall and are crucial for the final transpeptidation step in the synthesis of peptidoglycan, a major structural component of the bacterial cell wall. nih.govpatsnap.comscbt.com By binding to the active site of PBPs, cefuroxime inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. patsnap.comscbt.com This disruption weakens the bacterial cell wall, leading to cell lysis and ultimately bacterial death, particularly during cell division. nih.govpatsnap.comscbt.com Cefuroxime has shown a high affinity for PBP 3, which is considered a primary target in Gram-negative organisms like E. coli. nih.govhres.ca It can also inhibit PBP 1a and PBP 1b. nih.gov
Specific Binding Affinity to PBPs (e.g., PBP 3 in E. coli)
Cefuroxime acts by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. patsnap.comdrugbank.com PBPs are enzymes crucial for the cross-linking of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. patsnap.comnih.gov By binding to these PBPs, cefuroxime inhibits their enzymatic activity. patsnap.compatsnap.com
While cefuroxime binds to multiple PBPs, PBP 3 is considered a primary target, particularly in Gram-negative organisms like Escherichia coli. hres.canih.gov Binding to PBP 3 in E. coli can lead to the formation of elongated, filamentous bacterial cells. asm.orgoncohemakey.comnih.gov Studies investigating the binding affinity of cefuroxime to PBPs in E. coli have shown that it has a lower affinity for PBP 3 compared to some other cephalosporins like cefixime (B193813). nih.gov For instance, in E. coli C600 not producing beta-lactamases, cefuroxime had an ID50 of 0.5 µg/ml for PBP 3, whereas cefixime had an ID50 of 0.25 µg/ml. nih.gov However, cefuroxime demonstrated higher affinity for PBP 1s compared to cefetamet (B193807) in the same E. coli strain. nih.gov
The binding affinity of cefuroxime to PBPs can be affected by mutations in these proteins, which is a mechanism of bacterial resistance. patsnap.cometflin.complos.org Molecular dynamics simulations have indicated that cefuroxime binds less tightly to mutated PBP2x in a drug-resistant strain of Streptococcus suis compared to a drug-sensitive strain. plos.org
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The binding of cefuroxime to PBPs directly inhibits the final transpeptidation step required for the cross-linking of peptidoglycan units. drugbank.comnih.gov This interruption of peptidoglycan biosynthesis weakens the bacterial cell wall, ultimately leading to bacterial cell lysis and death. patsnap.com The peptidoglycan layer is a heteropolymeric component providing rigid mechanical stability to the bacterial cell wall. oatext.com It consists of glycan chains of alternating N-acetylglucosamine and N-acetylmuramic acid residues, cross-linked by peptide chains. oatext.comoncohemakey.com Cefuroxime, like other beta-lactams, mimics the terminal D-alanine-D-alanine of the pentapeptide chain, allowing it to bind covalently to the transpeptidases (PBPs) and inhibit their activity. oncohemakey.com
In Vitro Kill Kinetics and Lysis Studies
Cefuroxime is considered a rapidly bactericidal agent. nih.govnih.gov In vitro studies examining the kill kinetics of cefuroxime against various bacterial species have demonstrated its ability to induce bacterial lysis. nih.gov The time of onset of lysis can be related to the sensitivity of the organism. nih.gov
Time-Course of Bacterial Lysis and Cell Death
Studies using in vitro models simulating human pharmacokinetic profiles have investigated the time-course of bacterial lysis following exposure to cefuroxime. nih.govoup.com For instance, an in vitro model simulating a single oral dose of 250 mg cefuroxime axetil showed that cefuroxime lysed the tested bacterial strains. nih.gov
Research has also explored the relationship between antibiotic exposure and bacterial killing dynamics, including lysis. asm.org Mathematical models have been developed to describe bacterial growth and antibiotic-induced killing over time. asm.orgasm.org These models can quantitatively relate endotoxin (B1171834) release, a consequence of bacterial lysis, to bacterial growth and antibiotic-induced killing. asm.org Higher rates of endotoxin release have been observed upon the killing of formed filaments. asm.org
Studies on Escherichia coli exposed to cefuroxime have shown that the propensity to release endotoxin can be higher after a second dose compared to the first dose in an in vitro kinetic model. oup.com Endotoxin was also released earlier after the second dose. oup.com
Analysis of Post-Antibiotic Effects and Regrowth Phenomena in Simulated Systems
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after antibiotic concentrations have fallen below the minimum inhibitory concentration (MIC). In vitro studies have investigated the PAE of cefuroxime against various respiratory pathogens. nih.gov Compared to some other beta-lactams, cefuroxime has shown mixed results regarding the presence of a significant PAE (> 1 hour) against Streptococcus pneumoniae, beta-lactamase-negative Moraxella catarrhalis, and Streptococcus pyogenes. nih.gov
In simulated in vitro systems mimicking human serum profiles, the regrowth phenomena after cefuroxime exposure have been analyzed. nih.gov For more sensitive strains like Staphylococcus aureus and Haemophilus influenzae, no regrowth was observed over the duration of the simulated serum profile in one study. nih.gov In contrast, Proteus mirabilis and Escherichia coli showed regrowth after 4 and 5 hours, respectively, in the same simulated system. nih.gov
The relationship between PAE, effective regrowth time, and morphology of Gram-negative organisms after exposure to cefuroxime has also been studied. oup.com
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Cefuroxime axetil | 5362175 |
| Cefuroxime | 47950 |
| Peptidoglycan | 45013041 |
| Penicillin-binding protein | 9865921 |
| PBP 3 | 9866021 |
| PBP 1a | 14001890 |
| PBP 1b | 14001891 |
| Escherichia coli | 5784 |
| Staphylococcus aureus | 33401 |
| Haemophilus influenzae | 5779 |
| Proteus mirabilis | 11212597 |
| Moraxella catarrhalis | 11738174 |
| Streptococcus pyogenes | 131001 |
| Streptococcus suis | 11899176 |
| Cefixime | 5362396 |
| Cefetamet | 6917940 |
| Endotoxin | 11310466 |
| Lipopolysaccharide | 11310466 |
In Vitro Kill Kinetics Data (Simulated Human Serum Profile)
| Bacterial Species | Onset of Lysis | Regrowth Observed (Time) |
| Staphylococcus aureus | Not specified | No regrowth |
| Haemophilus influenzae | Not specified | No regrowth |
| Proteus mirabilis | Not specified | Yes (after 4 hours) |
| Escherichia coli | Not specified | Yes (after 5 hours) |
Note: Data extracted from search result nih.gov. Specific time of onset of lysis was not detailed in the abstract.
PBP 3 Binding Affinity (ID50) in E. coli C600
| Antibiotic | PBP 3 ID50 (µg/ml) |
| Cefuroxime | 0.5 |
| Cefixime | 0.25 |
| Cefetamet | 0.25 |
Note: Data extracted from search result nih.gov. E. coli C600 strain used was not producing beta-lactamases.
Endotoxin Release Propensity in E. coli after Cefuroxime
| E. coli Strain | Dose | Log10 Endotoxin Release (EU) / Log10 Killed Bacteria |
| ATCC 25922 | First | 0.65 ± 0.01 |
| ATCC 25922 | Second | 0.80 ± 0.04 |
| Clinical Strain | First | 0.65 ± 0.02 |
| Clinical Strain | Second | 0.80 ± 0.04 |
Note: Data extracted from search result oup.com. Values represent mean ± standard error. The propensity was significantly higher after the second dose (P < 0.001).
Interactions of Cefuroxime Axetil with Excipients and Metal Ions
Compatibility Studies with Pharmaceutical Excipients
Compatibility studies are crucial during pre-formulation and formulation development to assess the potential for interactions between the active pharmaceutical ingredient (API) and various excipients used in the dosage form. Such interactions can lead to physical or chemical changes in the API, affecting its stability and performance.
Impact on Degradation Kinetics and Solid-State Transformations
The degradation kinetics of cefuroxime (B34974) axetil can be influenced by the presence of pharmaceutical excipients and storage conditions. Studies have shown that the degradation mechanism can depend on both the specific excipient used and the environmental conditions, such as humidity and temperature. researchgate.netpopline.orgnih.gov
For instance, in binary systems with excipients like magnesium stearate, croscarmellose sodium, crospovidone, microcrystalline cellulose (B213188), and aerosil, cefuroxime axetil degradation in dry air and at increased relative humidity often follows a first-order reaction model. This suggests non-catalytic interactions between the API and these excipients. researchgate.netpopline.orgnih.gov However, in the presence of mannitol (B672) under elevated humidity conditions (around 76% RH), the degradation of cefuroxime axetil has been observed to follow an autocatalytic model. researchgate.netpopline.orgnih.gov Differences in degradation curves between cefuroxime axetil-mannitol systems and other systems have been explained by factors such as computed binding energies and HOMO-LUMO gaps. researchgate.netpopline.orgnih.gov
Solid-state transformations of cefuroxime axetil can also be affected by excipients and environmental factors. The compound can exist in amorphous and crystalline forms, and polymorphic transformations can occur upon exposure to increased temperature and humidity. researchgate.netpopline.orgnih.gov Studies using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy have been employed to identify and characterize these forms and evaluate changes in binary systems with excipients. olemiss.eduresearchgate.netpopline.orgnih.govrjptonline.orgnih.govscirp.org Exposure to increased temperature and humidity can lead to a conversion towards the amorphous form or the coexistence of both forms. researchgate.netpopline.orgnih.gov The crystalline form is generally considered less soluble and bioavailable compared to the amorphous form. researchgate.net
The degradation of cefuroxime axetil in the solid state can be multidirectional, potentially linked to differences in the decomposition rates of its diastereoisomers (A and B). nih.gov While degradation in aqueous solutions, such as under alkali conditions, primarily leads to the formation of its acidic form (cefuroxime) with similar degradation rates for both diastereoisomers, solid-state degradation can exhibit different kinetics for the individual diastereoisomers. nih.goviajpr.com
Certain excipients, such as silicon dioxide, have been investigated for their ability to prevent gel formation of cefuroxime axetil caused by moisture absorption, contributing to the stability of oral formulations. google.com Silicon dioxide can act as a micro-environmental pH adjustor and an anti-gelling agent. google.com
Data on observed rate constants of degradation for crystalline and amorphous forms of cefuroxime axetil in binary systems with excipients can provide detailed insights into the impact of specific excipients and conditions on degradation kinetics. While specific numerical data tables were mentioned in the search results, the detailed values were not consistently extracted in a format suitable for direct presentation as interactive tables without access to the full papers. However, the findings indicate that the rate and mechanism of degradation are highly dependent on the excipient and storage conditions. researchgate.netpopline.orgnih.gov
Complexation with Transition Metal Cations
Cefuroxime axetil, possessing various electron-donating groups, has the potential to establish coordinate interactions with metal ions. tandfonline.com The complexation of antibiotics with transition metal ions is an area of interest due to the potential to enhance their biological activities and modify their physicochemical properties, such as solubility and stability. tandfonline.comkurdishstudies.netresearchgate.netkurdishstudies.netimist.maajol.infostmjournals.in
Coordination Chemistry and Ligand Properties of Cefuroxime Axetil
Cefuroxime axetil can act as a ligand, coordinating with transition metal cations. Studies have explored the synthesis of complexes with various metal ions, including chromium (Cr), cobalt (Co), copper (Cu), manganese (Mn), nickel (Ni), iron (Fe), zinc (Zn), cadmium (Cd), and lead (Pb). tandfonline.comkurdishstudies.netresearchgate.netkurdishstudies.netimist.maajol.infonih.govajol.info
The coordination typically occurs through electron donation from functional groups present in the cefuroxime axetil molecule, such as carbonyl functionalities. tandfonline.com Cefuroxime has been described as a bis-bidentate ligand in some complex formations. tandfonline.comnih.gov The potential ligand binding of cefuroxime axetil with metal ions through coordination bonding has been illustrated in research. kurdishstudies.netresearchgate.net
The ability of cefuroxime axetil to form chelates with metal ions is believed to enhance its bioavailability and solubility. tandfonline.com Metal-drug complex compounds are often reported to have greater biological activity than the uncomplexed ligands. imist.maajol.infostmjournals.in
Characterization of Metal-Cefuroxime Axetil Complexes
Synthesized metal complexes of cefuroxime axetil are characterized using various analytical techniques to confirm complex formation, determine their structure, and evaluate their properties. Common characterization methods include UV-Vis spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Thermogravimetric Analysis (TGA), High-Performance Liquid Chromatography (HPLC), and molar conductivity measurements. tandfonline.comkurdishstudies.netresearchgate.netimist.maajol.infonih.govajol.info
UV-Vis spectroscopy can indicate electronic transitions due to metal-ligand interactions. kurdishstudies.netresearchgate.netajol.info For example, complexes of cefuroxime axetil with metal ions have shown absorption peaks or shoulders in the UV and visible regions, indicative of π-π* and n-π* transitions, and in some cases, d-d electronic transitions. kurdishstudies.netresearchgate.net
FT-IR spectroscopy is a key technique for confirming the formation of metal-antibiotic complexes by observing shifts or the appearance of characteristic infrared spectral bands compared to the free ligand. kurdishstudies.netresearchgate.netajol.infoajol.info Changes in the stretching vibrations of functional groups involved in coordination, such as carbonyl groups, provide evidence of metal binding. kurdishstudies.netresearchgate.netajol.info
HPLC analysis can reveal changes in retention time for complexes compared to the pure antibiotic, indicating interaction with metal ions and potential alterations in their interaction with the stationary phase. kurdishstudies.netresearchgate.net Low peak recovery in HPLC for cefuroxime-zinc complexes, for instance, has been attributed to chelation with zinc ions, altering the compound's peak shape and retention time. kurdishstudies.netresearchgate.net
Molar conductivity measurements can provide information about the ionic nature of the complexes. Low molar conductivity values suggest that the complexes are non-electrolytic. imist.maajol.info
Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the synthesized complexes. tandfonline.comnih.gov Metal complexes of cefuroxime have been reported to have high decomposition temperatures, suggesting thermal stability. imist.maajol.info
The characterization studies collectively confirm the successful complexation of cefuroxime axetil with various transition metal ions and provide insights into the resulting structural and physicochemical changes. kurdishstudies.netresearchgate.netajol.info
Q & A
Q. What is the molecular mechanism of cefuroxime axetil against bacterial pathogens?
Cefuroxime axetil inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall cross-linking. It exhibits resistance to certain β-lactamases, making it effective against Gram-positive bacteria (e.g., Streptococcus pneumoniae) and some Gram-negative strains (e.g., Haemophilus influenzae). Resistance arises via β-lactamase hydrolysis, altered PBPs, or efflux pumps, necessitating regional susceptibility monitoring .
Q. What validated analytical methods quantify cefuroxime axetil in formulations and biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (278 nm) and first-order derivative spectroscopy are standard methods. For plasma analysis, UV spectroscopy avoids derivatization, while HPLC uses ammonium phosphate buffer (pH 3.4) and methanol in a 65:35 ratio. System suitability requires resolution ≥1.5 between diastereoisomers and Δ-3 isomers .
Q. How does renal impairment alter cefuroxime axetil pharmacokinetics?
Renal clearance decreases with impaired creatinine clearance (CrCl). Adjustments include:
Q. What metabolic pathways govern cefuroxime axetil bioavailability?
After oral absorption, esterases hydrolyze the axetil moiety to release active cefuroxime. Metabolites include acetaldehyde and acetic acid. Bioavailability is food-dependent, with postprandial administration increasing absorption by 20–50% .
Advanced Research Questions
Q. How can solid dispersion techniques enhance cefuroxime axetil solubility?
Solid dispersions with poloxamer 188 or microcrystalline cellulose improve dissolution rates. Solvent evaporation or hot-melt extrusion achieves amorphous forms, increasing surface area. For example, poloxamer 188 at 20% w/w reduces particle size to <5 µm, enhancing solubility by 3-fold .
Q. What factorial designs optimize nanosuspension formulations for oral bioavailability?
A 3² factorial design evaluates variables like stirring speed (X₁: 500–1500 rpm) and poloxamer 188 concentration (X₂: 0.5–1.5% w/v). Responses include particle size (Y₁: <200 nm) and entrapment efficiency (Y₂: >90%). Ultrasonication post-precipitation stabilizes nanosuspensions, achieving 2.5-fold higher AUC in vivo .
Q. How do researchers resolve contradictions in efficacy against β-lactamase-producing strains?
Clinical trials stratify isolates by β-lactamase activity (e.g., TEM-1, ROB-1). For H. influenzae, MIC ≤1 µg/mL indicates susceptibility, but efficacy in sinusitis trials is limited for β-lactamase-positive strains. Regional surveillance data guide empirical use .
Q. What protocols ensure bioequivalence between generic and branded cefuroxime axetil?
Randomized crossover studies in healthy volunteers (n ≥22) compare AUC, Cₘₐₓ, and Tₘₐₓ using HPLC-UV. Bioequivalence requires 90% CI of geometric mean ratios within 80–125%. Crushed tablets are excluded due to taste variability, favoring suspensions for pediatric use .
Q. How do excipients like croscarmellose sodium affect formulation stability?
Croscarmellose sodium (3–5% w/w) enhances tablet disintegration but requires humidity control (<30% RH) to prevent hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation products, ensuring ≤1.5% impurities by HPLC .
Q. What chromatographic methods separate cefuroxime axetil diastereoisomers for quality control?
HPTLC on cellulose layers with β-cyclodextrin-methanol (15:1) resolves diastereoisomers A and B. Densitometric quantification at 254 nm validates ratios (A:B = 45:55 to 55:45). System suitability requires R ≥1.5 between isomers and Δ-3 by-products .
Tables for Key Data
Table 1: Pharmacokinetic Parameters of Cefuroxime Axetil (Postprandial)
| Dose (mg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC (µg·h/mL) |
|---|---|---|---|---|
| 250 | 4.1 | 2.4 | 1.2 | 24.6 |
| 500 | 7.0 | 2.8 | 1.4 | 47.2 |
| Source: FDA pharmacokinetic data |
Table 2: Factorial Design for Nanosuspension Optimization
| Factor | Low Level | High Level | Response Target |
|---|---|---|---|
| Stirring speed | 500 rpm | 1500 rpm | Y₁: <200 nm |
| Poloxamer 188 | 0.5% w/v | 1.5% w/v | Y₂: >90% EE |
| Source: BioNanoScience (2023) |
Methodological Recommendations
- Experimental Design : Use randomized crossover trials for bioequivalence and factorial designs for formulation optimization.
- Data Analysis : Apply ANOVA for dissolution profile comparisons (f₂ >50 indicates similarity).
- Quality Control : Validate HPLC methods per ICH guidelines for accuracy (98–102%) and precision (RSD <2%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
